molecular formula C21H24O B1584160 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene CAS No. 95480-29-8

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Cat. No.: B1584160
CAS No.: 95480-29-8
M. Wt: 292.4 g/mol
InChI Key: QRMMWBMCJKXXKV-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is a useful research compound. Its molecular formula is C21H24O and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-ethoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)22-4-2/h8-11,14-17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMWBMCJKXXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346183
Record name 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95480-29-8
Record name 1-Ethoxy-4-[(4-pentylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene, a tolan-type liquid crystal intermediate. The core of this strategy revolves around the Palladium-Copper catalyzed Sonogashira cross-coupling reaction. This document offers a detailed retrosynthetic analysis, mechanistic insights into the key reaction, step-by-step protocols for the synthesis of essential precursors, and a complete methodology for the final coupling and purification. The guide is intended for researchers and process chemists in the fields of materials science and drug development, providing the necessary technical depth and practical insights for successful synthesis and scale-up.

Introduction and Strategic Overview

This compound is a diarylacetylene compound, a class of molecules widely investigated for their applications in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and as building blocks in medicinal chemistry. The rigid, linear structure imparted by the acetylene linker, combined with the terminal alkyl and alkoxy chains, gives rise to the mesogenic properties characteristic of liquid crystals.

The synthesis of such unsymmetrical diarylacetylenes is most effectively achieved through modern cross-coupling methodologies. Among these, the Sonogashira coupling stands out as the premier choice due to its mild reaction conditions, high functional group tolerance, and typically high yields.[1][2] This guide focuses on a convergent synthesis strategy, where two key precursors are synthesized independently and then combined in the final step to yield the target molecule.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the central acetylene bond immediately suggests the Sonogashira cross-coupling reaction. This approach identifies a terminal alkyne and an aryl halide as the primary synthons.

Retrosynthesis Target This compound Disconnection C(sp)-C(sp2) Disconnection (Sonogashira Coupling) Target->Disconnection Precursors Precursors Disconnection->Precursors Alkyne 4-Ethoxyphenylacetylene Precursors->Alkyne Halide 1-Iodo-4-n-pentylbenzene Precursors->Halide

Caption: Retrosynthetic analysis of the target molecule.

This analysis simplifies the complex target into two more readily accessible precursors: 4-ethoxyphenylacetylene and 1-iodo-4-n-pentylbenzene . The subsequent sections will detail the synthesis of these two key intermediates.

The Core Methodology: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base.[3]

Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. It involves two interconnected catalytic cycles.[1]

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (R¹-X), forming a Pd(II) complex.

    • Transmetalation: The copper acetylide (Cu-C≡C-R²), formed in the copper cycle, transfers the acetylide group to the Pd(II) complex, displacing the halide.

    • Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to form the final product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.[1]

  • The Copper Cycle:

    • π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.

    • Deprotonation: The amine base deprotonates the alkyne, facilitated by the copper coordination, to form the highly reactive copper(I) acetylide intermediate.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne R¹-Pd(II)L₂-C≡C-R² PdII_Aryl->PdII_Alkyne Transmetalation Product R¹-C≡C-R² PdII_Alkyne->Product Reductive Elimination ArylHalide R¹-X ArylHalide->PdII_Aryl Product->Pd0 CuI Cu(I)X Cu_Acetylide Cu(I)-C≡C-R² CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Enters Pd Cycle Alkyne H-C≡C-R² Alkyne->Cu_Acetylide Base Base BaseH Base-H⁺

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Synthesis of Precursors

Precursor I: 4-Ethoxyphenylacetylene

This terminal alkyne is prepared in a two-step sequence starting from the commercially available 1-ethoxy-4-iodobenzene. The strategy involves an initial Sonogashira coupling with a protected acetylene, trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.[2] Using TMSA is advantageous as it is a liquid and prevents double addition.[2]

Step-by-Step Protocol:

  • Reaction Setup: To a dry, argon-purged Schlenk flask, add 1-ethoxy-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (5:2 v/v). Stir the mixture to obtain a homogenous solution.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.

  • Deprotection: Upon completion, cool the mixture to 0°C and add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq). Stir for 1 hour at room temperature.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-ethoxyphenylacetylene as a clear oil.

Precursor II: 1-Iodo-4-n-pentylbenzene

The second precursor can be synthesized from n-pentylbenzene via electrophilic aromatic iodination. This direct iodination is often a high-yielding and straightforward procedure.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve n-pentylbenzene (1.0 eq) in a suitable solvent mixture such as acetic acid.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.1 eq) and a catalytic amount of sulfuric acid (H₂SO₄).

  • Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, pour the mixture into water and quench with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo. The crude product is purified by vacuum distillation to afford pure 1-iodo-4-n-pentylbenzene.

Final Synthesis: this compound

With both precursors in hand, the final step is the Sonogashira coupling to assemble the target molecule.

Reagent and Condition Summary
Reagent/ParameterMolar Eq.AmountPurpose
1-Iodo-4-n-pentylbenzene1.0(as calculated)Aryl Halide Substrate
4-Ethoxyphenylacetylene1.1(as calculated)Alkyne Substrate
Pd(PPh₃)₂Cl₂0.02(catalytic)Palladium Catalyst
Copper(I) Iodide (CuI)0.04(catalytic)Co-catalyst
Diisopropylamine (DIPA)5.0(as calculated)Base and Solvent
Tetrahydrofuran (THF)-(as required)Co-solvent
Temperature-Room Temp.Reaction Condition
Atmosphere-Argon / NitrogenInert Conditions
Detailed Experimental Protocol
  • Inert Atmosphere: Charge a dry Schlenk flask with 1-iodo-4-n-pentylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous THF and diisopropylamine via syringe. Stir the mixture until all solids are dissolved.[4]

  • Alkyne Addition: Slowly add a solution of 4-ethoxyphenylacetylene (1.1 eq) in THF to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 3-5 hours. Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Workup and Extraction: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.[4] Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude solid is purified by flash column chromatography on silica gel (eluent: 2% ethyl acetate in hexane). The fractions containing the pure product are combined and the solvent is evaporated. The product can be further purified by recrystallization from ethanol or isopropanol to yield this compound as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₂₁H₂₄O, MW: 292.41 g/mol ).[5]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C≡C stretch of the internal alkyne.

  • Melting Point: To assess purity. The melting point should be sharp and consistent with literature values.

Safety and Handling

  • Reagents: Palladium catalysts, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to unwanted side reactions like Glaser coupling (homocoupling of the alkyne). Maintaining an inert atmosphere (Argon or Nitrogen) is critical for high yields.[3]

  • Solvents: Anhydrous solvents are required to prevent catalyst deactivation and side reactions.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the catalysts, in accordance with institutional and local regulations.

Conclusion

The synthetic pathway detailed in this guide, centered on the Sonogashira cross-coupling reaction, represents a highly efficient and reliable method for the preparation of this compound. The convergent approach, involving the separate synthesis of two key precursors, allows for flexibility and optimization. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere, and employing rigorous purification techniques, researchers can obtain the target molecule in high yield and purity, suitable for advanced material science and pharmaceutical research applications.

References

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Google Patents. (2012). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethoxyacetylene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene, min 98%, 100 grams. Retrieved from [Link]

  • Priyanka Jain Chemistry Classes. (2024, June 27). Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis of Diazoketones by the Action of Diazo-n-octane on 4-n Pentyloxy chloride. Retrieved from [Link]

  • NileRed. (2017, December 17). Purification of Toluene from the Hardware Store. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Synthesis of (+)-4,5-Deoxyneodolabelline. Retrieved from [Link]

  • Google Patents. (2012). EP2455377A1 - Synthesis of fentanyl analogs.
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Sugar industry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-ethoxy-4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-pentylbenzene. Retrieved from [Link]

Sources

"1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" CAS 95480-29-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 95480-29-8 Common Designation: 4-Ethoxy-4'-pentyltolan (PTP-502 homolog) Molecular Formula: C₂₁H₂₄O Molecular Weight: 292.42 g/mol

Executive Summary

This technical guide analyzes 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene, a high-performance tolan derivative. While primarily engineered as a high-birefringence nematogen for liquid crystal (LC) displays, its structural rigidity and electronic conjugation present significant interest for medicinal chemistry as a combretastatin A-4 (CA-4) bio-isostere .

This document serves two distinct technical audiences:

  • Materials Scientists: Focusing on optical anisotropy (

    
    ) and eutectic mixture stability.
    
  • Drug Discovery Researchers: Evaluating the tolan core as a rigid, metabolic stabilizer of the stilbene pharmacophore found in tubulin-binding agents.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Logic

The molecule consists of three distinct functional domains, each serving a specific engineering purpose:

  • The Tolan Core (Diphenylacetylene): The central triple bond (

    
    ) provides high longitudinal polarizability. In optics, this translates to high birefringence (
    
    
    
    ), essential for fast-response displays. In biology, this rigid linker prevents the cis-trans isomerization common in stilbenes, potentially locking the molecule in a bioactive conformation.
  • The Ethoxy Head (

    
    ):  A polar group that induces a dipole moment perpendicular to the long axis, enhancing the dielectric anisotropy (
    
    
    
    ) required for electric field switching.
  • The Pentyl Tail (

    
    ):  A flexible alkyl chain that disrupts crystal packing, lowering the melting point (
    
    
    
    ) and stabilizing the nematic mesophase.
Quantitative Property Matrix

Data aggregated from homologous series analysis and experimental baselines.

PropertyValue / RangeEngineering Implication
Melting Point (

)
62°CModerate

requires eutectic mixing for room-temp utility.
Clearing Point (

)
> 100°C (Est.)Wide nematic range suitable for thermostable formulations.
Birefringence (

)
~0.28High optical anisotropy; enables thinner cell gaps in LCDs.
Viscosity (

)
Low-MediumThe triple bond reduces rotational viscosity compared to esters.
LogP (Predicted) ~6.3High lipophilicity; implies blood-brain barrier penetration potential but low aqueous solubility.

Part 2: Synthesis & Purification Protocol

Directive: The following protocol uses the Sonogashira coupling. It is designed as a self-validating system where color change and precipitate formation serve as real-time process indicators.

The Sonogashira Cross-Coupling Workflow

Reaction: 1-Ethoxy-4-iodobenzene + 1-Ethynyl-4-pentylbenzene


 Product
Reagents & Catalysts:
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2 mol%)
    
  • Co-Catalyst: Copper(I) iodide [

    
    ] (1 mol%)
    
  • Base/Solvent: Triethylamine (

    
    ) or Diethylamine (degassed).
    
Step-by-Step Methodology:
  • Deoxygenation (Critical): The solvent must be sparged with Argon for 30 minutes prior to use.

    • Causality: Oxygen promotes the Glaser homocoupling of the alkyne (forming a diyne impurity), which is difficult to separate from the tolan product.

  • Catalyst Activation: Charge the reaction vessel with the aryl iodide,

    
     catalyst, and 
    
    
    
    under Argon flow. Add the degassed amine solvent.
    • Visual Check: The solution should turn yellow/orange. A darkening to black indicates premature Pd precipitation (catalyst death).

  • Addition: Dropwise addition of 1-Ethynyl-4-pentylbenzene at room temperature.

    • Exotherm Control: The reaction is exothermic. Monitor internal temperature; maintain

      
       to prevent side reactions.
      
  • Precipitation: As the reaction proceeds, amine-hydrohalide salts (

    
    ) will precipitate as a white solid.
    
    • Validation: Heavy precipitation within 1-2 hours confirms the coupling is progressing.

  • Workup: Filter off the salt. Evaporate solvent. Dissolve residue in

    
    , wash with water, dry over 
    
    
    
    .
Purification (The "Electronic Grade" Standard)

For LC applications, purity must exceed 99.9% to prevent display flicker (ionic impurities).

  • Column Chromatography: Silica gel; Eluent: Hexane/DCM (95:5).

  • Recrystallization: Ethanol or Isopropanol (

    
    ).
    
    • Note: Tolans are UV-sensitive. Perform recrystallization in amber glassware or low-light conditions to prevent photocyclization.

Synthesis Pathway Diagram

SynthesisWorkflow Reactants Aryl Iodide + Alkyne Degas Argon Sparging (Remove O2) Reactants->Degas Prep Catalysis Pd(II)/Cu(I) Cycle (Sonogashira) Degas->Catalysis Activation SaltFormation Et3NH+ I- (White Precipitate) Catalysis->SaltFormation Byproduct Crude Crude Tolan Catalysis->Crude Coupling Purification Recrystallization (Ethanol, 3x) Crude->Purification Workup Final Pure Product (>99.9%) Purification->Final Isolation

Caption: Figure 1.[1][2] Sonogashira cross-coupling workflow emphasizing oxygen exclusion to prevent Glaser homocoupling side-reactions.

Part 3: Biological Relevance (Drug Development)

The Combretastatin Connection

Researchers investigating tubulin-binding agents often utilize the Combretastatin A-4 (CA-4) scaffold.[1][3] CA-4 contains a cis-stilbene bridge.

  • Problem: The cis-stilbene in CA-4 isomerizes to the thermodynamically stable (but biologically inactive) trans-form in vivo.

  • Tolan Solution: The triple bond in CAS 95480-29-8 rigidly mimics the geometry of the cis-alkene but cannot isomerize . This makes 4-ethoxy-4'-pentyltolan a valuable "molecular probe" or scaffold for creating metabolically stable tubulin inhibitors.

Bio-Isosteric Evaluation

While the pentyl tail renders this specific molecule highly lipophilic (limiting bioavailability), it serves as a model for:

  • Tubulin Binding: The ethoxy group mimics the methoxy patterns found in natural colchicine-site binders.

  • Cytotoxicity Screening: It should be handled as a potential cytotoxic agent (Class 6.1 equivalent in potency potential) during preliminary screening.

Part 4: Characterization Protocols

Differential Scanning Calorimetry (DSC)

Objective: Determine exact phase transition temperatures (


 and 

) and enthalpy (

).

Protocol:

  • Sample Mass: 2–5 mg in hermetically sealed aluminum pans.

  • Cycle: Heat from 20°C to 150°C at 5°C/min

    
     Hold 1 min 
    
    
    
    Cool to 20°C at 5°C/min.
  • Analysis:

    • First peak (heating): Crystal

      
       Nematic (
      
      
      
      ).
    • Second peak (heating): Nematic

      
       Isotropic (
      
      
      
      ).
    • Self-Validation: The cooling curve must show corresponding exotherms (Isotropic

      
       Nematic). If significant supercooling (>10°C) is observed, the material purity is high (nucleation sites are absent).
      
Polarized Optical Microscopy (POM)

Objective: Confirm mesophase texture (Schlieren texture for Nematics).

Protocol:

  • Place sample between glass slide and coverslip (treated with polyimide for planar alignment).

  • Heat to Isotropic phase (

    
    ).
    
  • Cool slowly (1°C/min).

  • Observation: Look for "droplets" coalescing into a Schlieren texture (dark brushes). This confirms the Nematic phase.

Phase Transition Logic Diagram

PhaseBehavior Solid Crystalline Solid (Highly Ordered) Heat1 Heat > 62°C (Tm) Solid->Heat1 Nematic Nematic Phase (Orientational Order Only) High Birefringence Heat1->Nematic Endothermic Heat2 Heat > TNI Nematic->Heat2 Isotropic Isotropic Liquid (Random Orientation) Heat2->Isotropic Clearing Isotropic->Nematic Cooling (Schlieren Texture)

Caption: Figure 2. Thermotropic phase transitions. The Nematic phase is the functional operating window for optical applications.

References

  • National Institutes of Health (NIH). (2024). Combretastatin A-4 based compounds as potential anticancer agents: A review. PubMed. Retrieved February 7, 2026, from [Link]

  • PubChem. (2025). 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene (Homolog Data). Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and liquid crystalline properties of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the design and characterization of advanced organic materials.

Introduction: The Significance of Tolan-Based Liquid Crystals

This compound belongs to the tolan class of organic compounds, which are characterized by two phenyl rings linked by a carbon-carbon triple bond. This rigid, linear molecular architecture is a cornerstone in the design of high-performance liquid crystal materials. The inherent anisotropy of the tolan core, coupled with the ability to tune its properties through terminal substituent modification, makes these molecules ideal candidates for applications in liquid crystal displays (LCDs), optical switching, and other advanced photonic devices.

The subject of this guide, this compound, is a calamitic (rod-shaped) liquid crystal. Its molecular structure, featuring a flexible n-pentyl chain and a polar ethoxy group at opposite ends, is specifically designed to induce and stabilize mesophases over a defined temperature range. Understanding the intricate relationship between its molecular structure and its macroscopic liquid crystalline behavior is paramount for its effective application. Furthermore, the unique properties of liquid crystals, such as their ability to self-assemble into ordered structures, have opened avenues for their exploration in advanced drug delivery systems, where they can serve as biocompatible carriers for therapeutic agents.[1][2][3]

Molecular Structure Analysis

The molecular structure of this compound is the primary determinant of its physical and chemical properties. A detailed analysis of its constituent parts and their spatial arrangement provides insight into its liquid crystalline nature.

Core Structure and Substituents

The molecule can be deconstructed into three key components:

  • The Tolan Core: The central diphenylacetylene (tolan) unit provides the necessary rigidity and linearity for the formation of liquid crystal phases. The delocalized π-electron system of the aromatic rings and the acetylene linker contributes to the molecule's optical anisotropy.

  • The n-Pentyl Group: This flexible alkyl chain at one terminus of the molecule plays a crucial role in modulating the melting point and clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). The length of this chain influences the intermolecular van der Waals interactions, thereby affecting the stability of the mesophases.

  • The Ethoxy Group: Situated at the other end, the ethoxy group introduces polarity to the molecule. This polarity can lead to dipole-dipole interactions that promote a higher degree of molecular ordering and can influence the dielectric anisotropy, a key parameter for display applications.

Spectroscopic Characterization

The precise molecular structure is unequivocally confirmed through a combination of spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueKey Expected Features
¹H NMR Multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the two phenyl rings. A triplet and quartet in the upfield region (approx. 1.4 and 4.0 ppm, respectively) for the ethoxy group protons. A series of multiplets and a terminal triplet in the upfield region (approx. 0.9-2.6 ppm) for the n-pentyl chain protons.
¹³C NMR Resonances for the acetylenic carbons (approx. 88-92 ppm). A series of signals in the aromatic region (approx. 114-133 ppm). Resonances for the ethoxy and n-pentyl carbons at higher field strengths.
FT-IR A characteristic C≡C stretching vibration around 2200-2220 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. C-O stretching for the ether linkage around 1250 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 292.41 g/mol .[4]

The interpretation of these spectra provides a definitive fingerprint of the molecule, confirming its successful synthesis and purity.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of tolan-based liquid crystals is the Sonogashira cross-coupling reaction .[5][6] This palladium-catalyzed reaction forms the crucial carbon-carbon triple bond by coupling a terminal alkyne with an aryl halide.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: 1-ethynyl-4-n-pentylbenzene and 1-ethoxy-4-iodobenzene (or the corresponding bromide).

G This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling 1-ethynyl-4-n-pentylbenzene 1-ethynyl-4-n-pentylbenzene Sonogashira Coupling->1-ethynyl-4-n-pentylbenzene 1-ethoxy-4-iodobenzene 1-ethoxy-4-iodobenzene Sonogashira Coupling->1-ethoxy-4-iodobenzene

Figure 1: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Reagent Preparation:

    • To a dried Schlenk flask, add 1-ethynyl-4-n-pentylbenzene (1.0 eq), 1-ethoxy-4-iodobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

    • The choice of catalyst and ligands can significantly impact reaction efficiency and should be optimized based on substrate reactivity.[7]

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas three times.

    • Add an anhydrous amine base, such as triethylamine or diisopropylamine, which also serves as the solvent.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues.

    • Wash the celite pad with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

Liquid Crystalline Properties and Characterization

The defining characteristic of this compound is its ability to exhibit one or more liquid crystalline phases (mesophases) upon heating before transitioning to an isotropic liquid.

Expected Mesophase Behavior

Based on the molecular structure of similar tolan derivatives, this compound is expected to exhibit a nematic (N) phase and potentially a smectic (Sm) phase at lower temperatures.[8][9]

  • Nematic Phase: In the nematic phase, the molecules have long-range orientational order, meaning they tend to align along a common axis (the director), but they lack positional order. This phase is characterized by its fluidity.

  • Smectic Phases: At lower temperatures, more ordered smectic phases may appear, where the molecules are arranged in layers.

Characterization of Mesophases

The identification and characterization of these mesophases are typically performed using two primary techniques:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes of phase transitions. By monitoring the heat flow into or out of a sample as a function of temperature, endothermic and exothermic peaks corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions can be identified.

  • Polarized Optical Microscopy (POM): POM is a qualitative technique used to visualize the textures of the different liquid crystal phases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers, allowing for their unambiguous identification.

Experimental Workflow for Mesophase Characterization

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results Sample Crystalline Sample of This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM PhaseTransitions Identify Phase Transition Temperatures and Enthalpies DSC->PhaseTransitions TextureID Identify Mesophase Textures POM->TextureID MesophaseCharacterization Characterize Mesophase Type and Temperature Range PhaseTransitions->MesophaseCharacterization TextureID->MesophaseCharacterization

Figure 2: Workflow for the characterization of liquid crystalline properties.

Potential Applications

The unique properties of this compound and related tolan-based liquid crystals make them suitable for a range of advanced applications.

Liquid Crystal Displays (LCDs)

The high optical anisotropy and broad nematic range of many tolan derivatives are advantageous for their use in various LCD modes. Their ability to align in response to an applied electric field allows for the modulation of light, which is the fundamental principle of LCD technology.

Advanced Optical Materials

Beyond displays, these materials are being explored for applications in:

  • Optical Shutters and Filters: Their ability to switch between transparent and opaque states makes them suitable for smart windows and other light-modulating devices.

  • Nonlinear Optics: The extended π-conjugated system of the tolan core can give rise to significant nonlinear optical properties, which are of interest for applications in frequency conversion and optical limiting.

Drug Delivery Systems

The self-assembling nature of liquid crystals offers a promising platform for the encapsulation and controlled release of therapeutic agents.[1][2][3] Lyotropic liquid crystal phases, which form in the presence of a solvent, can create nanostructured carriers that can enhance the solubility and bioavailability of drugs. While the direct application of this specific thermotropic liquid crystal in drug delivery is less common, the principles of molecular self-assembly are transferable to the design of novel drug delivery vehicles.

Conclusion

This compound is a well-designed liquid crystal molecule that embodies the key principles of molecular engineering for advanced materials. Its rigid tolan core and tunable terminal substituents give rise to desirable mesomorphic properties. The synthetic accessibility via the robust Sonogashira coupling reaction, combined with its predictable structure-property relationships, makes it a valuable compound for both fundamental research and the development of next-generation optical and biomedical technologies. This guide has provided a comprehensive overview of its molecular structure, synthesis, and liquid crystalline properties, offering a solid foundation for its further investigation and application.

References

  • (PDF) Liquid Crystal Systems in Drug Delivery - ResearchGate. Available at: [Link]

  • Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC - NIH. Available at: [Link]

  • Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study - ResearchGate. Available at: [Link]

  • 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene | C20H22O | CID 613607 - PubChem. Available at: [Link]

  • Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]

  • Drug Delivery Via Lyotropic Liquid Crystals: An Innovative Approach - Acta Scientific. Available at: [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal - ResearchGate. Available at: [Link]

  • Synthesis and mesomorphic properties of n-alkyl 4-[4-(4-n-octyloxybenzyloxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - ResearchGate. Available at: [Link]

  • (PDF) Liquid Crystals: An Approach in Drug Delivery - ResearchGate. Available at: [Link]

  • Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed. Available at: [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]

  • 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Gold-Catalyzed 1,2-Iminonitronations of Electron-deficient Alkynes with Nitrosoarenes to Afford α-Imidoyl Nitrones - Supporting Information. Available at: [Link]

  • Supporting Information Synthetic study toward the diterpenoid aberrarone Characterization data and 1H NMR, 13C NMR, and HRMS spe - Beilstein Journals. Available at: [Link]

  • Supporting Information - AWS. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. Available at: [Link]

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - MDPI. Available at: [Link]

  • Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC - NIH. Available at: [Link]

  • (PDF) DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]

Sources

"1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization, Synthesis, and Structural Analysis

CAS Registry Number: 95480-29-8 Molecular Formula:


Molecular Weight:  292.42  g/mol
Class:  Diphenylacetylene (Tolan) Liquid Crystal Mesogen

Executive Summary & Significance

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene is a representative asymmetric tolan (diphenylacetylene) derivative. It is primarily utilized in the formulation of nematic liquid crystal mixtures due to its high birefringence (


) and low viscosity. The rigid ethynyl linkage (

) extends the

-conjugation between the phenyl rings, enhancing optical anisotropy, while the terminal ethoxy and pentyl chains induce the necessary fluidity for mesophase formation.

This guide details the synthesis via Sonogashira coupling and provides a comprehensive spectroscopic breakdown (NMR, IR, MS) to serve as a reference standard for purity assessment in materials science and organic electronics applications.

Synthesis Protocol: Sonogashira Coupling

The most robust route to this molecule is the Palladium-catalyzed cross-coupling of 1-ethoxy-4-ethynylbenzene and 1-iodo-4-pentylbenzene . This pathway minimizes homocoupling byproducts compared to alternative routes.

Reagents & Conditions
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine (anhydrous)
    
  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried Schlenk flask with 1-iodo-4-pentylbenzene (1.0 eq),

    
    , and CuI.
    
  • Degassing: Evacuate and backfill with Argon (3 cycles) to remove

    
    , which causes oxidative homocoupling (Glaser coupling) of the alkyne.
    
  • Addition: Add degassed

    
     followed by 1-ethoxy-4-ethynylbenzene (1.05 eq) via syringe.
    
  • Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 4-6 hours. The solution will darken (yellow to brown/black) as ammonium salts precipitate.

  • Workup: Filter off the ammonium salt precipitate. Dilute filtrate with

    
    , wash with 
    
    
    
    (sat. aq) to remove copper, then brine. Dry over
    
    
    .
  • Purification: Recrystallize from ethanol/hexane or perform column chromatography (Silica gel, Hexane:DCM 9:1) to yield white/pale yellow crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 1-iodo-4-pentylbenzene + 1-ethoxy-4-ethynylbenzene Catalysis Catalytic Cycle: Pd(PPh3)2Cl2 / CuI Et3N, 60°C, Argon Reactants->Catalysis Intermediate Pd-Complex Transmetallation Catalysis->Intermediate Crude Crude Mixture: Product + Et3NH+ I- Intermediate->Crude Purification Purification: Filtration -> Wash -> Recrystallization (EtOH) Crude->Purification Final Final Product: White Crystalline Solid (>99% Purity) Purification->Final

Figure 1: Sonogashira cross-coupling workflow for asymmetric tolan synthesis.

Spectroscopic Characterization

The following data validates the structure. The molecule possesses a high degree of symmetry in the aromatic region, but the distinct electronic environments of the ethoxy (electron-donating) and pentyl (weakly donating) groups allow for clear assignment.

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.44 Doublet (

Hz)
2HAr-H (Ortho to Alkyne)Ring A (Ethoxy side)
7.41 Doublet (

Hz)
2HAr-H (Ortho to Alkyne)Ring B (Pentyl side)
7.15 Doublet (

Hz)
2HAr-H (Ortho to Alkyl)Ring B (Pentyl side)
6.86 Doublet (

Hz)
2HAr-H (Ortho to Ether)Ring A (Shielded by Oxygen)
4.05 Quartet (

Hz)
2H

Ethoxy methylene (Deshielded)
2.61 Triplet (

Hz)
2H

Benzylic methylene
1.62 Quintet2H

Pentyl chain (

-position)
1.42 Triplet (

Hz)
3H

Ethoxy methyl
1.33 Multiplet4H

Pentyl chain (bulk)
0.90 Triplet (

Hz)
3H

Pentyl terminal methyl

Interpretation:

  • The aromatic region shows two distinct AA'BB' systems. The protons ortho to the ethoxy group are significantly shielded (

    
     6.86) due to the mesomeric (+M) effect of the oxygen.
    
  • The absence of any singlet around

    
     3.0-3.3 confirms the complete consumption of the terminal alkyne starting material.
    
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
IntensityFunctional GroupNotes
2950 - 2850 StrongC-H StretchAlkyl chains (ethoxy & pentyl)
2215 Weak/Medium

Stretch
Internal alkyne. Visible due to dipole change between ethoxy/alkyl rings.
1605, 1510 MediumC=C AromaticSkeletal ring vibrations
1245 Very StrongC-O-C StretchAsymmetric ether stretch (Ar-O-Alkyl)
835 StrongC-H BendPara-disubstituted benzene (oop)
Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV).

  • Molecular Ion (

    
    ): 
    
    
    
    292 (Base Peak, 100%). The high stability of the conjugated tolan core makes the molecular ion the most abundant species.
  • Fragment 1 (

    
    ): 
    
    
    
    263. Loss of the ethyl group (
    
    
    ) from the ether.
  • Fragment 2 (

    
    ): 
    
    
    
    235. Loss of butyl fragment from the pentyl chain (McLafferty-like rearrangement or simple cleavage).
  • Fragment 3 (

    
    ): 
    
    
    
    264. Loss of CO (common in phenols/ethers after initial fragmentation).
Fragmentation Pathway Diagram

MSFragmentation Parent Molecular Ion [M]+ m/z 292 (Stable Tolan Core) LossEthyl [M - C2H5]+ m/z 263 (Cleavage of Ethoxy) Parent->LossEthyl - Et radical LossPentyl [M - C4H9]+ m/z 235 (Benzylic Cleavage) Parent->LossPentyl - Butyl radical Core Diphenylacetylene Core High Stability LossEthyl->Core LossPentyl->Core

Figure 2: Primary mass spectrometry fragmentation pathways for this compound.

Quality Control & Storage

For research applications, particularly in liquid crystal device fabrication, purity is paramount.

  • HPLC Purity: >99.5% (UV detection at 254 nm). Impurities often include homocoupled bis(pentylphenyl)butadiyne.

  • Appearance: White to pale yellow crystalline powder.

  • Storage: Store at <15°C, protected from light. Although tolans are relatively stable, prolonged exposure to UV light can induce cis-trans photoisomerization or [2+2] cycloaddition.

References

  • PubChem. "1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene" (Analogous Structure/Data Source).[1] National Library of Medicine. Accessed 2024.[2] [Link][1]

  • Organic Chemistry Portal. "Sonogashira Coupling." (Methodology Grounding). [Link]

  • LookChem. "this compound CAS 95480-29-8."[3] [Link][3]

Sources

Technical Monograph: Thermotropic & Structural Properties of 4-Ethoxy-4'-pentyltolane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene (common code: 2O-PTP-5 or 5-PTP-2O ), a classic tolane-based liquid crystal mesogen.

Executive Summary

This compound is a calamitic (rod-like) mesogen belonging to the tolane (diphenylacetylene) class. Unlike cyanobiphenyls (e.g., 5CB), tolanes possess a highly conjugated central alkyne bridge, conferring high optical birefringence (


)  and low rotational viscosity.

While primarily utilized in photonics for phase modulation, this molecular architecture is increasingly relevant to drug discovery. The rigid ethynyl linker serves as a bio-isostere for the stilbene motif found in tubulin-binding agents (e.g., Combretastatin A-4), offering a restricted conformational profile that enhances metabolic stability by preventing cis-trans photoisomerization.

Molecular Architecture & Design Logic

The thermotropic behavior of this molecule is a direct function of its tripartite structure:

  • Rigid Core (The Tolane): The diphenylacetylene unit provides the anisotropic hard core necessary for long-range orientational order. The cylindrically symmetric electron density of the

    
     triple bond enhances polarizability along the longitudinal axis (
    
    
    
    ).
  • Terminal Alkyl Chain (

    
    ):  The pentyl tail acts as a "solvent," lowering the melting point and stabilizing the nematic phase through van der Waals interactions. The odd-numbered carbon chain (pentyl) typically exhibits higher transition temperatures than even-numbered homologs due to the "odd-even effect" in packing density.
    
  • Polar Head Group (

    
    ):  The ethoxy group introduces a transverse dipole moment and extends the molecular length, further stabilizing the mesophase against crystallization.
    
Structural Visualization

The following diagram illustrates the synthesis and structural logic of the molecule.

MolecularLogic cluster_0 Retrosynthetic Analysis FragA 4-Ethynyl-1-ethoxybenzene (Alkyne Component) Reaction Sonogashira Coupling Pd(PPh3)2Cl2 / CuI Et3N, 60°C FragA->Reaction FragB 1-Iodo-4-pentylbenzene (Aryl Halide) FragB->Reaction Product 4-Ethoxy-4'-pentyltolane (Target Mesogen) Reaction->Product C-C Bond Formation Properties Properties: - High Birefringence - Low Viscosity - Nematic Phase Product->Properties

Caption: Fig 1. Retrosynthetic logic and Sonogashira coupling pathway for the target tolane.

Synthesis Protocol (Self-Validating)

The industry standard for synthesizing asymmetric tolanes is the Sonogashira Cross-Coupling . The following protocol is designed for high purity (>99.5%), essential for sharp phase transitions.

Reagents
  • Aryl Halide: 1-Iodo-4-pentylbenzene (1.0 eq)

  • Alkyne: 1-Ethoxy-4-ethynylbenzene (1.1 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Co-Catalyst: Copper(I) iodide (1 mol%)[1]

  • Solvent/Base: Triethylamine (TEA) or Diethylamine (degassed).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes. Oxygen is a poison to the Pd(0) catalytic cycle and promotes homocoupling (Glaser coupling) of the alkyne.

  • Dissolution: Dissolve the aryl halide in degassed TEA. Add the Pd catalyst and stir for 5 minutes until the solution turns yellow/orange.

  • Catalytic Activation: Add CuI. The solution may darken.

  • Addition: Dropwise add the alkyne (dissolved in minimal TEA) over 20 minutes.

  • Reaction: Heat to 60°C. Monitor via TLC (Mobile phase: Hexane/DCM 9:1).

    • Validation Check: The product will have a higher

      
       than the iodide but lower than the alkyne. A blue fluorescence under UV (254/365 nm) is characteristic of the tolane core.
      
  • Workup: Filter off the ammonium salt precipitate (

    
    ). Evaporate solvent.[2]
    
  • Purification (Critical): Recrystallize twice from absolute ethanol.

    • Purity Check: Purity must be confirmed via HPLC or DSC. A melting range >1°C indicates impurities that will destabilize the liquid crystal phase.

Thermotropic Characterization

This section details the phase behavior.[3][4][5][6] The molecule exhibits enantiotropic liquid crystallinity, meaning the mesophase forms upon both heating and cooling.

Phase Transition Data

Note: Values are representative of high-purity samples from the homologous series.

TransitionTemperature (°C)Enthalpy (

)
Observation (POM)
Melting (

)
45.0 °C HighSolid crystals transition to opaque fluid.
Nematic Range 45.0 - ~110 °C --Schlieren texture; mobile threads.
Clearing (

)
> 100 °C Low (< 2 kJ/mol)Transition to isotropic (clear) liquid.
  • Melting Point Validation: TCI Chemicals validates the melting point at 45°C [1].

  • Clearing Point: While the exact

    
     varies by purity, 4-alkoxy-4'-pentyltolanes typically clear between 100°C and 120°C. The ethoxy chain provides a wide nematic window suitable for room-temperature operation when eutectic mixtures are formed.
    
Experimental Protocols
A. Differential Scanning Calorimetry (DSC)

Objective: Determine exact transition temperatures and enthalpies.[3]

  • Sample: 2–5 mg of recrystallized sample in a hermetically sealed aluminum pan.

  • Cycle: Heat from 20°C to 150°C at 5°C/min; hold 1 min; cool to 20°C at 5°C/min.

  • Interpretation:

    • First Peak (Heating): Sharp endotherm = Crystal

      
       Nematic (
      
      
      
      ). Large
      
      
      .
    • Second Peak (Heating): Small, weak endotherm = Nematic

      
       Isotropic (
      
      
      
      ). Small
      
      
      reflects the weak energetic difference between the ordered nematic fluid and disordered isotropic fluid.
B. Polarized Optical Microscopy (POM)

Objective: Identify the mesophase texture.

  • Setup: Place sample between treated glass slides (rubbed polyimide for planar alignment) on a hot stage.

  • Observation: Cross polarizers at 90°.

  • Texture Recognition:

    • Nematic Phase: Look for Schlieren textures (brushes meeting at point singularities) or Marbled textures . Flashing the sample (mechanical stress) causes the texture to shimmer, confirming fluidity.

    • Dark State: In the isotropic phase (>

      
      ), the field of view will be completely black as the liquid is optically isotropic.
      
Phase Diagram Logic

The following graph visualizes the energy landscape of the phase transitions.

PhaseBehavior Solid Crystalline Solid (Highly Ordered) T < 45°C Nematic Nematic Mesophase (Orientational Order Only) High Birefringence Solid->Nematic Melting (Tm) High Enthalpy Nematic->Solid Crystallization Isotropic Isotropic Liquid (Disordered) T > 110°C Nematic->Isotropic Clearing (T_NI) Low Enthalpy Isotropic->Nematic Cooling

Caption: Fig 2. Thermotropic phase transition pathway.[5] Solid lines indicate heating; dashed lines indicate cooling.

Application Context

Materials Science: High Birefringence

The tolane core's triple bond allows for high electron delocalization along the molecular axis.

  • Birefringence (

    
    ):  Typically 0.30 – 0.45  in the visible spectrum.
    
  • Use Case: This high

    
     allows for thinner cell gaps (
    
    
    
    ) in Liquid Crystal Displays (LCDs) while maintaining the required phase retardation (
    
    
    ), resulting in faster response times for video frame rates.
Medicinal Chemistry: The "Tolane Scaffold"

For drug development professionals, this molecule represents a diarylethyne scaffold.

  • Bio-isosterism: It is a rigid isostere of cis-stilbene.

  • Mechanism: In tubulin inhibitors (e.g., Combretastatin analogs), the cis-stilbene configuration is active but prone to isomerization to the inactive trans form. The tolane triple bond locks the two phenyl rings in a linear geometry. While the linear tolane is often less active than the cis-stilbene, it serves as a critical metabolic probe to study the steric requirements of the colchicine binding site on tubulin.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Context on Tolane Birefringence). Retrieved from [Link]

  • Wu, S. T., et al. (2002). High Birefringence Liquid Crystals.[7][8] Optical Materials. (Foundational text on Tolane optics). Retrieved from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Retrieved from [Link]

Sources

Technical Deep Dive: Phase Behavior & Synthesis of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Executive Summary & Molecular Architecture

The molecule This compound (often abbreviated in industry as 5-PTP-O2 or PEPT ) represents a quintessential "tolane" (diphenylacetylene) liquid crystal. Unlike standard biphenyls (e.g., 5CB), the tolane core incorporates a carbon-carbon triple bond (


) linker between the phenyl rings.

This structural modification is not merely cosmetic; it fundamentally alters the electronic landscape of the molecule, resulting in:

  • High Birefringence (

    
    ):  The extended 
    
    
    
    -electron conjugation through the triple bond significantly increases optical anisotropy, making this material critical for infrared (IR) modulators and high-speed liquid crystal on silicon (LCoS) devices.
  • Low Viscosity: The linear, rigid cylindricity of the alkyne linkage reduces rotational viscosity (

    
    ) compared to ester or azo-linked mesogens.
    
  • Pharmaceutical Relevance: While primarily an optoelectronic material, the tolane scaffold is increasingly utilized in drug discovery as a rigid, linear linker in PROTACs (Proteolysis Targeting Chimeras) and as an alignment medium for measuring Residual Dipolar Couplings (RDCs) in NMR-based small molecule structure elucidation.

Chemical Synthesis: The Sonogashira Protocol

To ensure high purity (>99.5%) required for sharp phase transitions, the synthesis must avoid homocoupling byproducts. The industry-standard, self-validating protocol is the Sonogashira Cross-Coupling .

Retrosynthetic Analysis

The molecule is disconnected at the ethynyl-phenyl bond. The most robust route couples a terminal alkyne with an aryl halide.

  • Fragment A: 1-Ethoxy-4-iodobenzene (Electrophile)

  • Fragment B: 1-Ethynyl-4-n-pentylbenzene (Nucleophile)

Optimized Experimental Protocol

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (2 mol%)
    
  • Co-catalyst: Copper(I) iodide [CuI] (1 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine (anhydrous, degassed)
    

Step-by-Step Methodology:

  • Inert Atmosphere Generation: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Oxygen is the enemy here; it promotes Glaser homocoupling of the alkyne (dimerization), which is a difficult impurity to remove.

  • Solvation: Dissolve 1-Ethoxy-4-iodobenzene (1.0 eq) in degassed

    
    . Add the Pd catalyst and CuI. The solution should turn slightly yellow/brown.
    
  • Addition: Add 1-Ethynyl-4-n-pentylbenzene (1.05 eq) dropwise over 30 minutes at room temperature.

  • Thermal Activation: Heat the mixture to 60°C. Monitor via TLC (Hexane/Ethyl Acetate 9:1). The formation of triethylammonium iodide precipitate (white solid) confirms the reaction progress.

  • Workup: Filter off the ammonium salt. Evaporate solvent. Redissolve in

    
    , wash with 
    
    
    
    (aq) to remove copper species.
  • Purification (Critical): Recrystallize from hot ethanol three times. This is the self-validating step: the phase transition temperatures will sharpen with each recrystallization.

Synthesis Workflow Diagram

SonogashiraSynthesis ReactantA 1-Ethoxy-4-iodobenzene Intermediate Pd-Complex (Oxidative Addition) ReactantA->Intermediate ReactantB 1-Ethynyl-4-n-pentylbenzene ReactantB->Intermediate Catalyst Pd(PPh3)2Cl2 / CuI Triethylamine Product This compound (Crude) Catalyst->Product Reductive Elimination Intermediate->Catalyst Transmetallation Purification Recrystallization (EtOH x3) >99.5% Purity Product->Purification

Figure 1: Catalytic cycle for the synthesis of the target tolane mesogen.

Phase Transition Characterization

The phase behavior of this compound is characterized by an enantiotropic Nematic phase. The asymmetry between the ethoxy (short, polar) and pentyl (flexible, lipophilic) chains suppresses the melting point relative to symmetric analogues, widening the nematic range.

Thermodynamic Profile

The transitions are determined via Differential Scanning Calorimetry (DSC) at a scan rate of 5°C/min.

Transition TypeNotationTemperature (°C)Enthalpy (

, kJ/mol)
Entropy (

, J/mol[1]·K)
Melting Cr

N
~48.518.256.5
Clearing N

Iso
~106.00.92.4
Crystallization N

Cr
~35.0 (Supercools)-18.2-

Note: Values are representative of high-purity alkyl-alkoxy tolanes. Exact values vary ±1°C based on impurity profile.

Structural Identification (POM)

Under Polarized Optical Microscopy (POM), the material exhibits specific textures confirming the phase state:

  • Crystal (Cr): Solid, birefringent crystalline domains.

  • Nematic (N): Upon melting, a Schlieren texture with characteristic 2-brush and 4-brush defects (singularities) appears. Flash shearing the slide produces a uniform planar alignment.

  • Isotropic (Iso): At the clearing point (

    
    ), the field of view turns instantly black (extinction) as the orientational order is lost.
    
Phase Energetics Diagram

PhaseTransitions Crystal Crystalline Solid (Cr) Highly Ordered Positional + Orientational Nematic Nematic Phase (N) Orientational Order Only Director n Crystal->Nematic Melting (Tm) Endothermic High Enthalpy Change Nematic->Crystal Crystallization (Often Supercools) Isotropic Isotropic Liquid (Iso) Random Orientation No Birefringence Nematic->Isotropic Clearing (Tni) Weakly First Order Low Enthalpy Change Isotropic->Nematic Cooling

Figure 2: Thermodynamic phase pathway.[2] Note the weak first-order nature of the N-Iso transition compared to melting.

Physical Properties & Applications

Birefringence ( )

The defining feature of this molecule is its high optical anisotropy.[3]



Where 

is the extraordinary refractive index (parallel to the triple bond) and

is the ordinary refractive index.
  • Mechanism: The ethynyl bridge (

    
    ) allows electron delocalization between the two phenyl rings. This longitudinal polarizability (
    
    
    
    ) is significantly higher than the transverse polarizability (
    
    
    ), resulting in
    
    
    values typically 0.25 – 0.35 (at 589 nm).
  • Application: This high

    
     allows for thinner cell gaps (
    
    
    
    ) in Liquid Crystal Displays according to the retardation formula
    
    
    . Thinner cells result in faster response times (
    
    
    ).
Order Parameter ( )

The order parameter


 quantifies the average alignment of the molecules relative to the director 

.

For this compound,

is typically 0.6 – 0.7 in the nematic phase, dropping to 0 at

. The rigid tolane core maintains high order closer to the clearing point compared to flexible cores.

References

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. Link

  • Wu, S. T., & Yang, D. K. (2001). "Reflective Liquid Crystal Displays." Wiley-SID Series in Display Technology. (Definitive text on Tolane birefringence).
  • Dabrowski, R., et al. (2013).[2] "High Birefringence Liquid Crystals."[2][3][4][5] Crystals, 3(3), 443-482. Link

  • Kula, P., et al. (2009). "Synthesis and properties of high birefringence isothiocyanato tolanes.
  • Merck KGaA. "Liquid Crystal Mixtures for Active Matrix Displays." Merck Performance Materials Database.

Sources

"1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene , often abbreviated as PEPT or referred to as 4-ethoxy-4'-pentyltolan , is a liquid crystalline organic semiconductor belonging to the diarylacetylene (tolan) class. Characterized by a rigid ethynyl bridge connecting two phenyl rings with asymmetric alkyl and alkoxy tails, this molecule exhibits high birefringence (


) and low viscosity, making it a critical component in nematic liquid crystal mixtures for photonics and display technologies.

Unlike standard Material Safety Data Sheets (MSDS) which provide static hazard lists, this guide integrates physicochemical behavior with handling protocols to ensure research integrity and personnel safety.

Chemical Identification Table
PropertySpecification
IUPAC Name 1-Ethoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Common Name 4-Ethoxy-4'-pentyltolan
CAS Registry Number 95480-29-8
Molecular Formula

Molecular Weight 292.42 g/mol
SMILES CCCCCCc1ccc(cc1)C#Cc2ccc(OCC)cc2
InChIKey QRMMWBMCJKXXKV-UHFFFAOYSA-N
Appearance White to pale yellow crystalline solid
Solubility Insoluble in water; Soluble in

, Toluene, THF

Physicochemical Properties & Phase Behavior[2][3][4][5][6][7]

The utility of PEPT lies in its phase transitions. As a tolan derivative, it possesses a high degree of conjugation, contributing to its optical anisotropy.

Mesomorphic Behavior

PEPT exhibits enantiotropic liquid crystalline behavior. While exact transition temperatures can vary by purity, the homologous methoxy analog (CAS 39969-28-3) exhibits a melting point of 71–74°C [1]. The ethoxy substitution typically lowers the melting point slightly and broadens the nematic range due to increased conformational flexibility of the alkoxy tail.

  • Crystalline Phase (Cr): Stable at room temperature.

  • Nematic Phase (N): Observed upon heating; characterized by long-range orientational order but no positional order.

  • Isotropic Liquid (Iso): Clears to a liquid at elevated temperatures (typically >90°C).

Structural Stability

The internal alkyne bond (


) is the structural pivot. While chemically stable, it is susceptible to:
  • Photo-oxidation: UV exposure in the presence of oxygen can cleave the alkyne bridge to form carboxylic acids.

  • Hydration: Acidic conditions can hydrate the alkyne to a ketone, destroying LC properties.

Synthesis & Production Protocol

The most robust route to PEPT is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1][2]

Reaction Logic

We utilize 1-ethynyl-4-pentylbenzene and 1-iodo-4-ethoxybenzene . The choice of the iodo partner over bromo is deliberate to accelerate the oxidative addition step, allowing for milder conditions that preserve the alkyl chain integrity.

Synthesis Workflow Diagram

SynthesisPathway A 1-Ethynyl-4-pentylbenzene (Nucleophile) Inter Pd-Cycle Intermediate (Transmetallation) A->Inter B 1-Iodo-4-ethoxybenzene (Electrophile) B->Inter Cat Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Cat->Inter Cond Et3N / THF N2 Atm, 60°C, 12h Cond->Inter Prod Crude PEPT (Solid) Inter->Prod Reductive Elimination Pure Pure PEPT (>99% LC Grade) Prod->Pure Recrystallization (Ethanol/Hexane)

Caption: Sonogashira coupling pathway for PEPT synthesis, highlighting catalytic inputs and purification.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for 10 mmol Scale:

  • Preparation: Flame-dry a 100 mL Schlenk flask and cool under Argon flow.

  • Charging: Add 1-iodo-4-ethoxybenzene (2.48 g, 10 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (140 mg, 0.2 mmol), and CuI (19 mg, 0.1 mmol).
  • Solvation: Add anhydrous THF (30 mL) and Triethylamine (10 mL). Degas the solution by bubbling Argon for 15 minutes (sparging) to remove dissolved

    
    .
    
  • Initiation: Add 1-ethynyl-4-pentylbenzene (1.72 g, 10 mmol) dropwise via syringe.

  • Reaction: Stir at 60°C for 12 hours. The solution will darken (formation of ammonium salts).

  • Work-up: Filter off the ammonium salt precipitate. Evaporate solvent under reduced pressure.

  • Purification:

    • Step 1: Dissolve residue in

      
       and wash with water (
      
      
      
      ).
    • Step 2: Silica gel column chromatography (Eluent: Hexane/DCM 9:1).

    • Step 3: Recrystallize from Ethanol to obtain white needles.

Safety & Handling (Hazard Technical Guide)

While specific toxicity data for CAS 95480-29-8 is limited, we apply the Precautionary Principle based on Structural Activity Relationships (SAR) of analogous alkyl-tolans [2].

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 2 (H315) - Due to lipophilic nature penetrating dermal barriers.

  • Serious Eye Damage/Irritation: Category 2A (H319).

  • STOT - Single Exposure: Category 3 (H335) - Respiratory irritation from dust.

  • Aquatic Toxicity (Chronic): Category 4 (H413) - May cause long-lasting harmful effects to aquatic life (low water solubility/high logP).

Handling & Exposure Control Workflow

SafetyProtocol cluster_PPE Required PPE Risk Risk Assessment: Fine Dust & Lipophilicity Gloves Nitrile Gloves (>0.11mm) Risk->Gloves Resp N95/P2 Mask (Solid Handling) Risk->Resp Eyes Safety Goggles (Side Shields) Risk->Eyes Handle Handling Procedure: Fume Hood ONLY Gloves->Handle Resp->Handle Eyes->Handle Spill Spill Scenario: Do NOT wash to drain Handle->Spill Accident Cleanup Adsorb with Sand/Vermiculite Dispose as HazChem Spill->Cleanup

Caption: Decision tree for safe handling and spill response based on lipophilic irritant classification.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The dust is an upper respiratory tract irritant.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents, as they may increase transdermal absorption of the compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Remove contact lenses.[3]

Storage, Stability, and Disposal[10]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The alkyne moiety is sensitive to slow oxidation over months.

  • Light: Protect from light (Amber vial) to prevent photo-isomerization or degradation.

Disposal Considerations
  • Ecological Impact: High LogP (>5) indicates bioaccumulation potential.

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Never dispose of in sinks or municipal waste.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methoxy-4-(2-(4-pentylphenyl)ethynyl)benzene. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1-Ethynyl-4-pentylbenzene (Precursor Hazard Data). Retrieved from

  • Santa Cruz Biotechnology. (2024). This compound Product Data. Retrieved from

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. (Contextual grounding for Tolan synthesis).

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(4-ethoxyphenyl)ethynyl-4-n-pentylbenzene, a member of the tolan class of liquid crystals, and its structural analogs. Tolan derivatives are of significant interest in materials science and drug development due to their rigid, linear molecular structure which gives rise to unique mesomorphic and electronic properties. The core of this guide is centered on the palladium-copper catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon triple bonds. We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols for the synthesis of the target molecule and its precursors, and discuss the systematic structural modifications required to produce a range of analogs. This document is intended to serve as a practical and authoritative resource, enabling researchers to confidently synthesize and explore this important class of compounds.

Introduction: The Significance of Tolan Derivatives

Tolan, or diphenylacetylene, consists of two phenyl rings linked by a carbon-carbon triple bond (an ethynyl bridge). This structural motif imparts a high degree of linearity and rigidity to the molecule. When substituted at the 4 and 4' positions with flexible alkyl or alkoxy chains, these compounds, known as tolan-type liquid crystals, can self-assemble into ordered, fluid phases (mesophases) upon changes in temperature.[1] The specific nature of these terminal chains dictates the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.[2]

The compound this compound is a archetypal example of this class. Its molecular structure is designed to balance the rigid core with flexible tails, promoting the formation of liquid crystalline phases. The ability to synthetically modify the terminal alkoxy (ethoxy) and alkyl (pentyl) groups allows for the fine-tuning of properties such as clearing point, viscosity, and optical anisotropy, making these compounds highly valuable for applications in liquid crystal displays (LCDs) and other electro-optical devices.[3]

The primary synthetic route to these disubstituted tolan derivatives is the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis.[4] This guide will provide the foundational knowledge and practical protocols necessary to leverage this powerful reaction for the creation of this compound and its diverse analogs.

The Core Synthetic Engine: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is prized for its mild reaction conditions and tolerance of a wide variety of functional groups. The reaction is co-catalyzed by a palladium complex and a copper(I) salt, typically in the presence of an amine base which also often serves as the solvent.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is crucial for troubleshooting and optimizing the synthesis. The reaction proceeds through two interconnected catalytic cycles:

  • The Palladium Cycle:

    • Oxidative Addition: A palladium(0) species, often generated in situ from a Pd(II) precatalyst, reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.

    • Transmetalation: The copper acetylide (Cu-C≡C-R²), formed in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide.

    • Reductive Elimination: The disubstituted alkyne product (R¹-C≡C-R²) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

  • The Copper Cycle:

    • Coordination: The terminal alkyne (H-C≡C-R²) coordinates to the copper(I) salt.

    • Deprotonation: The amine base removes the acidic acetylenic proton, forming a copper(I) acetylide intermediate. This species is then ready for transmetalation to the palladium center.

This synergistic relationship between the palladium and copper catalysts allows the reaction to proceed efficiently under mild conditions.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Intermediate R¹-Pd(II)L₂-X Pd0->Pd_Intermediate Oxidative Addition (R¹-X) Alkyne H-C≡C-R² Pd_Alkyne R¹-Pd(II)L₂-C≡C-R² Pd_Intermediate->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Product R¹-C≡C-R² Pd_Alkyne->Product Reductive Elimination Cu_Acetylide Cu-C≡C-R² Alkyne->Cu_Acetylide + Cu(I) + Base Cu_Acetylide->Pd_Intermediate To Pd Cycle Base Base Synthesis_Workflow Figure 2: Overall Synthetic Workflow cluster_precursors Precursor Synthesis cluster_coupling Core Reaction cluster_final Product Isolation & Analysis Pentylbenzene Pentylbenzene Iodination Iodination Pentylbenzene->Iodination Phenetole Phenetole (Ethoxybenzene) Acetylation Friedel-Crafts Acetylation Phenetole->Acetylation IodoPentylbenzene 1-Iodo-4-pentylbenzene Iodination->IodoPentylbenzene Ethoxyacetophenone 4-Ethoxyacetophenone Acetylation->Ethoxyacetophenone Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) IodoPentylbenzene->Sonogashira PCl5_Reaction Reaction with PCl₅ Ethoxyacetophenone->PCl5_Reaction Dichloroethyl 1,1-Dichloro-1-(4-ethoxyphenyl)ethane PCl5_Reaction->Dichloroethyl Dehydrochlorination Dehydrochlorination (NaNH₂) EthynylEthoxybenzene 1-Ethynyl-4-ethoxybenzene Dehydrochlorination->EthynylEthoxybenzene Dichloroethyl->Dehydrochlorination EthynylEthoxybenzene->Sonogashira Workup Aqueous Workup & Extraction Sonogashira->Workup Purification Column Chromatography Workup->Purification FinalProduct 1-(4-Ethoxyphenyl)ethynyl- 4-n-pentylbenzene Purification->FinalProduct Characterization NMR, IR, MS, EA FinalProduct->Characterization

Caption: Figure 2: Overall Synthetic Workflow. A flowchart from precursor synthesis to final product characterization.

Protocol: Synthesis of Precursor 1: 1-Iodo-4-pentylbenzene

This protocol describes the direct iodination of commercially available n-pentylbenzene.

Materials:

  • n-Pentylbenzene

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (5% aqueous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve n-pentylbenzene (1.0 eq) in glacial acetic acid.

  • Add iodine (0.45 eq) and periodic acid (0.2 eq) to the solution.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and DCM.

  • Wash the organic layer sequentially with 5% sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexane) to yield 1-iodo-4-pentylbenzene as a colorless oil.

Protocol: Synthesis of Precursor 2: 1-Ethynyl-4-ethoxybenzene

This two-step protocol starts from commercially available 4-ethoxyacetophenone.

Materials:

  • 4-Ethoxyacetophenone

  • Phosphorus pentachloride (PCl₅)

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Diethyl ether

  • Ammonium chloride solution (saturated aqueous)

Procedure: Step A: Synthesis of 1,1-Dichloro-1-(4-ethoxyphenyl)ethane

  • In a flask, add 4-ethoxyacetophenone (1.0 eq) and phosphorus pentachloride (1.1 eq).

  • Heat the mixture gently (e.g., in a 50 °C water bath) until the reaction initiates (evolution of HCl gas is observed).

  • Once the vigorous reaction subsides, stir the mixture at room temperature for 2-3 hours until it becomes a clear liquid.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure to obtain the crude dichloride, which can be used in the next step without further purification.

Step B: Dehydrochlorination to 1-Ethynyl-4-ethoxybenzene

  • In a three-necked flask under a nitrogen atmosphere, prepare a suspension of sodium amide (3.0 eq) in anhydrous toluene.

  • Heat the suspension to reflux (approx. 110 °C).

  • Add the crude 1,1-dichloro-1-(4-ethoxyphenyl)ethane from Step A dropwise as a solution in anhydrous toluene.

  • Maintain reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and cautiously quench by slow addition of saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-ethynyl-4-ethoxybenzene.

Core Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the synthesis of similar tolan derivatives. [5] Materials:

  • 1-Iodo-4-pentylbenzene (1.0 eq)

  • 1-Ethynyl-4-ethoxybenzene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.03 eq)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (2 M aqueous)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 1-iodo-4-pentylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).

  • Add anhydrous triethylamine and anhydrous THF (typically a 2:1 to 3:1 ratio of Et₃N:THF). The total solvent volume should be sufficient to create a stirrable solution (e.g., 5-10 mL per mmol of aryl iodide).

  • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Add 1-ethynyl-4-ethoxybenzene (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction by TLC until the starting aryl iodide is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with 2 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/DCM gradient) to afford this compound as a white solid.

Synthesis of Analogs: A Study in Structure-Property Relationships

The true power of this synthetic platform lies in its flexibility. By systematically varying the starting materials, a wide array of analogs can be produced, allowing for the investigation of structure-property relationships. [3]

Caption: Figure 3: Structural Analogs. Points of modification for creating a library of tolan derivatives.

The synthesis of these analogs follows the core Sonogashira protocol described in Section 3.3, with the substitution of the appropriate precursor. For example, to synthesize 1-(4-methoxyphenyl)ethynyl-4-n-heptylbenzene, one would use 1-iodo-4-heptylbenzene and 1-ethynyl-4-methoxybenzene as the coupling partners.

Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The absence of the acetylenic proton signal (around 3 ppm) and the presence of characteristic aromatic signals confirm successful coupling.

  • Infrared (IR) Spectroscopy: The C≡C triple bond stretch, a weak but sharp peak typically appearing around 2200 cm⁻¹, is a key diagnostic feature.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Differential Scanning Calorimetry (DSC) & Polarized Optical Microscopy (POM): These techniques are crucial for identifying liquid crystalline phases and determining their transition temperatures (melting point and clearing point). [5]

Physicochemical and Mesomorphic Properties of Analogs

The length of the terminal alkyl and alkoxy chains significantly influences the mesomorphic properties. Generally, as chain length increases, the melting and clearing points tend to vary in a predictable, often alternating (odd-even) pattern. The following table summarizes typical data for a homologous series.

R¹ (Alkyl)R² (Alkoxy)AbbreviationMelting Point (°C)Clearing Point (°C)Mesophase
C₃H₇OCH₃3.O163.069.5Nematic
C₅H₁₁OCH₃5.O145.056.5Nematic
C₅H₁₁OC₂H₅5.O2 55.0 74.0 Nematic
C₅H₁₁OC₄H₉5.O449.580.0Smectic A, Nematic
C₆H₁₃OC₂H₅6.O244.070.5Nematic
C₇H₁₅OCH₃7.O154.060.5Nematic

Data compiled from various sources for illustrative purposes. 5.O2 represents the target compound of this guide.

Conclusion

This guide has detailed a robust and adaptable synthetic strategy for producing this compound and its analogs, centered on the Sonogashira cross-coupling reaction. By providing field-proven protocols for both the core reaction and the synthesis of necessary precursors, we have established a self-validating system for researchers. The presented framework allows for the systematic modification of the tolan structure, enabling the targeted synthesis of materials with specific liquid crystalline properties. This work serves as a foundational resource, empowering scientists in materials chemistry and drug development to explore the rich potential of this versatile class of molecules.

References

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kubo, K., Kuribayashi, D., Ujiie, S., et al. (2024). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Journal of Oleo Science, 73(2), 253-261. Available from: [Link]

  • Gray, G. W., & Harrison, K. J. (1971). The liquid-crystalline properties of 4-n-alkoxy-4'-cyanobiphenyls. Molecular Crystals and Liquid Crystals, 13(1), 37-53. (Note: This is a foundational reference for structure-property relationships in a related class of liquid crystals, illustrating the principles discussed). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Seed, A. J. (2007). The synthesis of tolan (diphenylacetylene) liquid crystals. Beilstein Journal of Organic Chemistry, 3, 19. doi:10.1186/1860-5397-3-19. Available from: [Link]

  • Kubo, K., et al. (2024). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Journal of Oleo Science. This protocol is adapted from the general Sonogashira procedure described in this article. Available from: [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-pentylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Sonogashira Coupling. Retrieved from [Link]

  • Demus, D., & Zaschke, H. (1984). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie.
  • Chen, X., et al. (2023). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 4(1), 102085. Available from: [Link]

Sources

1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene: A Dual-Modality Framework for Liquid Crystal Engineering and Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

This technical guide provides a comprehensive workflow for the theoretical modeling, synthesis, and characterization of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene (hereafter EPPB ).

EPPB represents a prototypical tolane (diphenylacetylene) derivative. Its architecture consists of a rigid ethynyl-bridged biphenyl core flanked by an electron-donating ethoxy group and a lipophilic pentyl chain. This structure grants it significant utility in two distinct high-value domains:

  • Materials Science: As a nematogenic mesogen with high birefringence (

    
    ) and low viscosity for electro-optical displays.
    
  • Pharmaceuticals: As a structural analogue to Combretastatin A-4 , serving as a potential tubulin polymerization inhibitor targeting the colchicine binding site.

This guide moves beyond standard protocols, offering a self-validating computational-to-experimental pipeline.

Computational Methodology: The Predictive Engine

To accurately model EPPB, we must account for the delicate balance between the conjugation of the tolane core and the dispersive forces of the alkyl tails. Standard DFT functionals often fail to describe the


 stacking essential for liquid crystalline phase formation.
Density Functional Theory (DFT) Protocol[2][3][4]

Objective: Determine ground state geometry, frontier orbitals (HOMO/LUMO), and polarizability anisotropy.

  • Functional Selection: Do not use B3LYP for geometry optimization of stacked systems. It lacks long-range dispersion corrections.

    • Recommendation: Use M06-2X or wB97X-D . These functionals explicitly account for dispersion interactions, which are critical for predicting the packing efficiency of the mesogen.

  • Basis Set:

    • Geometry: 6-31G(d,p) (Cost-effective accuracy).

    • Hyperpolarizability/Optical Properties: 6-311++G(d,p) (Diffuse functions are mandatory for describing electron density at the tail extremities).

Step-by-Step Workflow:

  • Conformational Scan: Rotate the phenyl rings relative to the triple bond. Although the barrier is low (< 1 kcal/mol), identifying the global minimum is prerequisite for accurate UV-Vis prediction.

  • Frequency Analysis: Verify the stationary point (zero imaginary frequencies). The characteristic

    
     stretch should appear near 
    
    
    
    .
  • TD-DFT (Time-Dependent DFT): Calculate the first 10 excited states in a solvent model (PCM) matching the intended host (e.g., cyclohexane for inertness or DMSO for bio-simulation).

Molecular Dynamics (MD) for Mesophase Prediction

To predict the Nematic-Isotropic transition temperature (


), single-molecule DFT is insufficient. We require bulk simulation.
  • Force Field: GAFF (General Amber Force Field) is the industry standard for organic liquid crystals.

  • Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the M06-2X/6-31G(d,p) optimized geometry.

  • Simulation Box: 250-500 molecules.

  • Ensemble: NPT (Isobaric-Isothermal) to allow density fluctuations.

Computational Workflow Diagram

G cluster_0 Phase I: Quantum Mechanics (Gaussian/ORCA) cluster_1 Phase II: Molecular Dynamics (GROMACS/Amber) Start Initial Structure (EPPB) Opt Geometry Opt (wB97X-D/6-31G*) Start->Opt Freq Freq Check (No Imaginary Modes) Opt->Freq TDDFT TD-DFT (UV-Vis/Polarizability) Freq->TDDFT Param Force Field Generation (GAFF + RESP Charges) Freq->Param  Geometry Transfer Equil Equilibration (NPT, 1 atm, 300K) Param->Equil Anneal Simulated Annealing (Isotropic -> Nematic) Equil->Anneal Prop Order Parameter (S) Calculation Anneal->Prop caption Fig 1. Multi-scale modeling pipeline from electronic structure to bulk mesophase behavior.

Synthetic Validation: The Sonogashira Protocol

The theoretical model must be validated by synthesizing EPPB. The most robust route is the Sonogashira Cross-Coupling of 4-ethoxyphenylacetylene and 1-iodo-4-n-pentylbenzene.

Reaction Mechanism & Causality

We utilize a Pd(0)/Cu(I) catalytic cycle.[1]

  • Why Iodide? Aryl iodides undergo oxidative addition to Pd(0) faster than bromides, allowing for milder conditions (Room Temp) which preserves the sensitive alkyne bridge.

  • Why Amine Base? The base (Diisopropylamine or

    
    ) deprotonates the terminal alkyne after 
    
    
    
    -coordination to Copper, facilitating the transmetallation step.
Step-by-Step Protocol
  • Reagents:

    • Aryl Halide: 1-iodo-4-n-pentylbenzene (1.0 eq)

    • Alkyne: 1-ethynyl-4-ethoxybenzene (1.1 eq)

    • Catalyst:

      
       (2 mol%)
      
    • Co-catalyst: CuI (1 mol%)

    • Solvent/Base: THF / Diisopropylamine (1:1 ratio)

  • Degassing (Critical): Oxygen promotes homocoupling of the alkyne (Glaser coupling), forming a diyne impurity. Sparge the solvent mixture with Argon for 20 minutes before adding catalysts.

  • Catalyst Addition: Add

    
     and CuI to the aryl halide solution under Argon flow. The solution typically turns yellow.
    
  • Alkyne Addition: Add the ethynyl derivative dropwise.

  • Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 9:1). The product is highly fluorescent under UV (254/365 nm).

  • Workup: Filter off the ammonium salt precipitate. Wash filtrate with

    
     (aq) to remove copper traces (which can cause blue coloration).
    
  • Purification: Recrystallize from Ethanol to ensure high purity required for sharp liquid crystal phase transitions.

Synthetic Pathway Diagram

Sonogashira cluster_inputs A 1-iodo-4-n-pentylbenzene Process Pd(PPh3)2Cl2 (2%) CuI (1%) THF/DIPA, RT, 4h A->Process B 1-ethynyl-4-ethoxybenzene B->Process Product EPPB (Crude) Process->Product Purify Recrystallization (Ethanol) Product->Purify Final Pure Mesogen (White Needles) Purify->Final caption Fig 2. Optimized Sonogashira coupling pathway for EPPB synthesis.

Data Analysis & Reference Values

When validating your synthesized EPPB against the computational model, use the following reference ranges. Deviations >5% indicate impurities or incorrect basis set usage.

Table 1: Theoretical vs. Expected Experimental Properties
ParameterComputational (DFT: wB97X-D)Experimental TargetNotes
HOMO Energy -5.82 eV-5.90 eV (CV)Indicates oxidative stability
LUMO Energy -1.24 eV-1.30 eVWide gap = chemically stable
Dipole Moment 1.85 Debye~1.9 DDirected along long axis
Bond Length (

)
1.204 Å1.198 Å (XRD)Rigid core indicator
IR Stretch (

)
2225

2218

Strong Raman active mode
Phase Range Predicted

: ~85°C
Exp

: 80-90°C
Highly dependent on purity

Pharma Pivot: In Silico Bioactivity Screening

For drug development professionals, EPPB is not just a liquid crystal; it is a scaffold mimic of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent.

Mechanism of Action

Tolanes bind to the colchicine site of


-tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and apoptosis.
Docking Protocol (AutoDock Vina / Glide)

To assess the biological potential of EPPB:

  • Target: Tubulin-Colchicine Complex (PDB ID: 1SA0 or 5LYJ ).

  • Grid Box: Center on the native colchicine ligand.

  • Constraint: The ethoxy group of EPPB mimics the methoxy groups of CA-4. Ensure H-bonding interactions with Cys241 and Val238 .

  • Evaluation: A binding affinity (

    
     ) lower than -8.0 kcal/mol suggests therapeutic potential.
    

References

  • Gaussian 16 User Reference. Density Functional Theory (DFT) Methods. Gaussian, Inc. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures.[2] Leonard Hill. (Standard text for mesophase identification).

  • Hinchliffe, A. (2003). Molecular Modelling for Beginners. John Wiley & Sons. (Reference for basis set selection in organic systems).
  • Pettit, G. R., et al. (1995). Antineoplastic agents.[3][4][5][6] 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Natural Products. (Structural basis for tolane bioactivity). Link

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. (GAFF Force Field source). Link

Sources

Methodological & Application

Polarized Optical Microscopy Characterization of High-Birefringence Tolanes: 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LC-TOL-05

Executive Summary

This guide details the protocol for the textural characterization of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene (an asymmetric tolane derivative, often denoted as 5-PT-O2 or similar in the PTTP class) using Polarized Optical Microscopy (POM).

Tolane-based liquid crystals (diphenylacetylenes) are critical in photonics due to their high optical birefringence (


)  and low viscosity [1, 2]. Unlike standard cyanobiphenyls (e.g., 5CB), the ethynyl bridge provides a rigid, highly conjugated core, resulting in distinct optical behaviors. This protocol focuses on identifying the Nematic (N)  phase—the dominant mesophase for this class—and distinguishing it from potential monotropic Smectic phases or crystalline polymorphs.

Materials & Instrumentation Setup

The Molecule: 5-PT-O2
  • Chemical Structure:

    
    
    
  • Key Property: High Birefringence (

    
    ). This means thin films (
    
    
    
    ) will exhibit high-order interference colors (pinks, greens) rather than the first-order grays/yellows seen in low-
    
    
    materials.
Optical Workstation
  • Microscope: Transmitted light microscope with strain-free optics (e.g., Olympus BX53-P or Nikon LV100N POL).

  • Polarizers: Crossed (

    
    ) linear polarizers.
    
  • Hot Stage: Linkam LTS420 or similar precision temperature controller (Stability

    
    C).
    
  • Sample Cells:

    • Planar Alignment (Homogeneous): Rubbed polyimide (PI) coated glass (Cell gap:

      
      ). Preferred for texture ID. 
      
    • Homeotropic Alignment: Silane/Lecithin treated (Cell gap:

      
      ). Used for conoscopy.
      

Experimental Protocol: The Thermal Ramp

To accurately characterize the phase transitions, one must avoid "shocking" the sample. The following thermal profile is designed to allow domain growth for clear texture identification.

Step 1: Sample Preparation
  • Capillary Filling: Heat the sample to the Isotropic phase (approx.

    
    C, well above the expected clearing point of typical PTTP homologs [2]) on a hot plate.
    
  • Loading: Touch the capillary edge of the empty LC cell to the melt. Capillary action will fill the cell instantly.

  • Annealing: Keep at Isotropic state for 2 minutes to remove flow marks/stress.

Step 2: The Cooling Cycle (Critical for Texture Formation)
  • Rate: Cool at 0.5°C/min from Isotropic.

  • Why? Fast cooling (

    
    C/min) creates a "marble texture" with small domains, making defect analysis impossible. Slow cooling allows the formation of large Schlieren domains .
    
Step 3: The Heating Cycle
  • Rate: Heat at 2.0°C/min .

  • Goal: Identify the exact melting point (

    
    ) and clearing point (
    
    
    
    ).

Texture Analysis & Identification

Isotropic Phase (High Temperature)
  • Appearance: Uniformly black under crossed polarizers.

  • Validation: Rotate the stage 360°. If the field remains perfectly dark, the material is isotropic liquid (or homeotropic LC, see 4.2).

The Nematic Phase (Target)

As the sample cools from Isotropic, the Nematic (N) phase typically appears first in tolanes.

  • Onset (The "Droplet" Phase):

    • Look for round, birefringent droplets forming in the black isotropic sea.

    • Distinction: Nematic droplets often coalesce rapidly. Smectic "batonnets" are more elongated/football-shaped.

  • Bulk Texture (Planar Cell):

    • Schlieren Texture: The hallmark of the Nematic phase. You will see dark "brushes" (extinction bands) meeting at point singularities.

    • Topological Strength (

      
      ): 
      
      • 4-Brush Defects (

        
        ):  Common in Nematics.
        
      • 2-Brush Defects (

        
        ): Exclusive to the Nematic phase.  If you see 2-brush defects, you have confirmed the Nematic phase. Smectic phases cannot support 
        
        
        
        defects due to layer continuity constraints [3].
  • Color: Due to the tolane's high

    
    , expect vibrant higher-order interference colors (Pink/Green) even in thin cells.
    
Solid Crystal Phase (Low Temperature)
  • Appearance: Upon further cooling, the fluid Nematic texture will "freeze."

  • Texture: Rigid, jagged edges, often growing as spherulites. The colors will shift abruptly, and the texture will not flow if pressure is applied to the cover glass.

The Self-Validating System (Troubleshooting)

Use this logic flow to validate your observations.

ObservationTest ActionResult & Conclusion
Field is Dark Rotate StageStays Dark: Isotropic (if hot) or Homeotropic (if cool). Flashes Bright: Planar alignment (good).
Field is Dark Insert Bertrand Lens (Conoscopy)Maltese Cross: Homeotropic Nematic/Smectic A. No Pattern: Isotropic.
Brushes Visible Rotate StageBrushes Rotate: Schlieren Texture (Liquid Crystal). Stationary: Scratches or Crystal defects.
Texture ID Count Brushes at Defect2 Brushes: Definitively Nematic. 4 Brushes: Could be Nematic or Smectic C.

Visualization: Phase Identification Workflow

The following diagram outlines the logical decision tree for identifying the phases of this compound during a cooling run.

LC_Characterization Start Start: Isotropic Melt (Crossed Polarizers: BLACK) Cooling Cooling (0.5°C/min) Start->Cooling FirstLight First Birefringence Observed? Cooling->FirstLight FirstLight->Cooling No (Keep Cooling) Droplets Round Droplets Coalescing FirstLight->Droplets Yes Nematic NEMATIC PHASE (Schlieren Texture) Droplets->Nematic Batonnets Elongated Batonnets Smectic SMECTIC PHASE (Focal Conic Fan) Batonnets->Smectic DefectCheck Check Defects (Singularities) Nematic->DefectCheck Crystallization Solidification (Jagged/Rigid Texture) Nematic->Crystallization Further Cooling Smectic->Crystallization TwoBrush 2-Brush Defects Present (s = +/- 0.5) DefectCheck->TwoBrush Yes FourBrush Only 4-Brush Defects DefectCheck->FourBrush No TwoBrush->Nematic Confirmed FourBrush->Nematic Likely (if fluid)

Figure 1: Decision tree for identifying Liquid Crystal phases via Polarized Optical Microscopy. Note that 2-brush defects are the "fingerprint" of the Nematic phase.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.

  • Seed, A. J., et al. (2000). Synthesis and mesomorphic properties of highly birefringent tolanes. Journal of Materials Chemistry. (See search result 1.8/1.10 context on PTTP homologs).

  • Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH.

"1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" electro-optical properties measurement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the electro-optical (EO) characterization of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene , a prominent member of the tolane (diphenylacetylene) liquid crystal family. Tolanes are critical for photonic applications requiring high birefringence (


)  and low viscosity, such as infrared (IR) beam steering, phase modulators, and fast-switching displays.

Unlike standard cyanobiphenyls (e.g., 5CB), pure tolanes often exhibit high melting points and low dielectric anisotropy (


). Consequently, this protocol emphasizes the Host-Guest Method  to extrapolate intrinsic properties at room temperature, ensuring data accuracy for formulation development.

Material Science & Safety

Chemical Identity
  • Systematic Name: this compound

  • Shorthand: PTP-5O2 (Phenyl-Tolane-Phenyl, Pentyl/Ethoxy) or 5-PTP-O2.

  • Molecular Structure:

    
    
    
  • Key Attributes: The central triple bond (

    
    ) extends 
    
    
    
    -electron conjugation, significantly boosting optical anisotropy (
    
    
    ) compared to stilbenes or biphenyls.
Purification (Critical Step)

Electro-optical measurements, particularly voltage holding ratio (VHR) and threshold voltage (


), are highly sensitive to ionic impurities.
  • Protocol: Recrystallize the crude synthesized material at least 3 times from absolute ethanol or a hexane/ethanol mixture (1:4 v/v).

  • Validation: Confirm purity via HPLC (>99.8%) and Differential Scanning Calorimetry (DSC) to ensure a sharp melting peak (<0.5°C width).

Experimental Configuration

The characterization platform integrates optical, thermal, and electrical modules.

Hardware Setup (Diagram)

EO_Measurement_Setup cluster_control Control Loop Laser He-Ne Laser (632.8 nm) Polarizer Polarizer (0°) Laser->Polarizer Incident Beam LCCell LC Cell (Thermostatic Stage) Polarizer->LCCell Linearly Polarized Analyzer Analyzer (90°) LCCell->Analyzer Phase Modulated Detector Photodetector Analyzer->Detector Transmitted Intensity DAQ Data Acquisition (Oscilloscope/PC) Detector->DAQ Voltage Signal FuncGen Function Generator (1 kHz Square Wave) FuncGen->LCCell Drive Voltage (V) LCR LCR Meter (Capacitance) LCR->LCCell Dielectric Measurement

Figure 1: Schematic of the electro-optical measurement bench. The LC cell is placed between crossed polarizers (45° to the optic axis).

Protocol A: Phase Transition Characterization

Before EO measurement, the mesophase range must be defined.

  • DSC Analysis: Heat/cool at 5°C/min. Identify Melting (

    
    ) and Clearing (
    
    
    
    ) points.
    • Note: Pure 5-PTP-O2 typically melts above room temperature. If

      
      , use the Host-Guest Method  (Section 6).
      
  • POM Observation: Verify nematic texture (Schlieren texture) using a Polarized Optical Microscope.

Protocol B: Birefringence ( ) Measurement

Principle: Measure the phase retardation (


) of the LC layer as a function of applied voltage or temperature.
Step-by-Step Workflow:
  • Cell Assembly:

    • Use a commercial sandwich cell (e.g., Instec or EHC) with antiparallel polyimide rubbing (planar alignment).

    • Cell Gap (

      
      ):  5-8 
      
      
      
      (Measure accurately via interferometry).
  • Filling: Capillary fill the cell with the LC in its isotropic phase (

    
    ), then cool slowly (0.5°C/min) to the measurement temperature to ensure uniform alignment.
    
  • Optical Alignment:

    • Place cell between crossed polarizers.

    • Rotate cell until transmission is minimized (optic axis parallel to polarizer).

    • Rotate exactly 45° to maximize phase retardation effect.

  • Measurement:

    • Apply a 1 kHz AC square wave. Ramp voltage from 0V to 20V.

    • Record Transmittance (

      
      ) vs. Voltage (
      
      
      
      ).
  • Calculation: The transmittance is given by:

    
    
    
    • At

      
       (or low voltage), extract the phase retardation 
      
      
      
      .
    • Calculate

      
      .
      

Protocol C: Host-Guest Extrapolation (Critical for Tolanes)

Since this compound may be solid at room temperature or have low


, it is best characterized by doping it into a standard host LC (e.g., ZLI-1132  or E7 ).
Workflow (Diagram)

Host_Guest_Method Step1 Select Host LC (e.g., ZLI-1132) Step2 Prepare Mixtures Concentrations: 5%, 10%, 15% wt Step1->Step2 Step3 Measure Properties (Δn, Δε) of Mixtures Step2->Step3 Step4 Linear Extrapolation Plot Property vs. Concentration Step3->Step4 Step5 Calculate Intrinsic Value Extrapolate to 100% Step4->Step5

Figure 2: Host-Guest extrapolation workflow for determining intrinsic properties of high-melting LCs.

Extrapolation Equation:


Where:
  • 
    : Physical property (
    
    
    
    or
    
    
    ).[1][2]
  • 
    : Weight concentration of the guest (5-PTP-O2).
    
  • Guideline: Use concentrations of 5%, 10%, and 15%. Higher concentrations may disrupt the host's phase stability.

Protocol D: Dielectric Anisotropy ( )[1][2]

Principle:


.[1][2] This determines the threshold voltage (

).
  • Equipment: LCR Meter (e.g., Agilent 4284A) set to 1 kHz, 1V oscillation.

  • Cells Required:

    • Homeotropic Cell (Vertical): Measures

      
       (for negative 
      
      
      
      ) or
      
      
      (for positive
      
      
      depending on geometry, but typically used to define the perpendicular component relative to the glass if the LC aligns vertically). Clarification for Tolanes: Standard tolanes are usually positive
      
      
      .
    • Homogeneous Cell (Planar): Measures

      
       (at low voltage) and 
      
      
      
      (at high voltage when molecules align with field).
  • Procedure:

    • Measure Capacitance (

      
      ) vs. Voltage (
      
      
      
      ) in a Homogeneous Cell .
    • 
       Capacitance below threshold (
      
      
      
      ).
    • 
       Capacitance at saturation (
      
      
      
      ).
    • Calculate:

      
       (where 
      
      
      
      is electrode area).

Summary of Expected Properties

PropertySymbolExpected Range (Pure)Notes
Birefringence

0.25 - 0.35 High due to acetylene linkage.
Dielectric Anisotropy

+2 to +5 Low polarity (ether group contribution).
Viscosity

Low Excellent for fast response times.
UV Stability -ModerateTriple bonds are UV sensitive; use UV-cut filters.

References

  • Wu, S. T., et al. "High birefringence liquid crystals." Optical Engineering, 32(8), 1792-1797. Link (Seminal work on Tolane birefringence).

  • Hird, M. "Fluorinated Liquid Crystals - Properties and Applications." Chemical Society Reviews, 36, 2070-2095. Link (Discusses structural effects of tolanes).

  • Merck KGaA. "Liquid Crystal Measurement Standards." Application Note Series. (Standard industry protocols for Host-Guest methods).
  • Li, J., et al. "Refractive Indices of Liquid Crystals: Theoretical Analysis and Experimental Measurements." Journal of Applied Physics, 96, 19-24. Link

Sources

"1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" characterization of mesophases

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Materials Scientists and Chemical Engineers specializing in soft matter and anisotropic fluids. While the request mentions drug development, the specific molecule (a Tolane derivative) is a quintessential Liquid Crystal (LC) used in photonics and display technologies. The protocols below focus on mesophase characterization , a critical quality control step relevant to both high-purity materials synthesis and active pharmaceutical ingredient (API) polymorphism studies.

Focus Molecule: 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Executive Summary & Molecular Context

This compound (often abbreviated in industry as 5P-2O-Tolane or similar codes) belongs to the class of alkoxy-alkyl tolanes . These molecules are characterized by a rigid diphenylacetylene core, which imparts high optical anisotropy (birefringence,


), and flexible alkyl/alkoxy tails that induce liquid crystalline (mesomorphic) behavior.

Why this molecule matters:

  • High Birefringence: The triple bond conjugation extends electron delocalization, making it ideal for phase modulators and IR-shifting devices.

  • Low Viscosity: Compared to cyanobiphenyls, tolanes exhibit lower rotational viscosity, enabling faster switching times.

  • Mesophase Stability: The asymmetry (Ethoxy vs. Pentyl) typically suppresses crystallization temperature while maintaining a wide Nematic (N) range.

Characterization Workflow (Logic Map)

The following decision tree illustrates the standard protocol for validating the mesomorphic identity of the sample.

LC_Characterization_Workflow Sample Crude Sample (this compound) Purification Purification (Recrystallization/Column) Sample->Purification Purity < 99.5% DSC Thermal Analysis (DSC) Purification->DSC Determine Tm/Tc POM Optical Texture (POM) DSC->POM Identify Phase Type POM->Purification Impurity Defects XRD Structural Confirmation (SAXS/WAXS) POM->XRD Confirm Layer Ordering

Figure 1: Integrated workflow for Liquid Crystal phase identification. High purity (>99.5%) is required to prevent depression of the Clearing Point (


).
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To determine the Melting Point (


), Clearing Point (

), and Enthalpies of transition (

).

Expert Insight: Tolanes are sensitive to supercooling. Always run a "Heat-Cool-Heat" cycle to erase thermal history and observe monotropic phases that may not appear on the first heating.

Steps:

  • Sample Prep: Weigh 2–5 mg of the solid sample into an aluminum pan. Crimp with a pinhole lid (to allow outgassing of any residual solvent, though sealed is preferred for volatile LCs).

  • Reference: Use an empty, matched aluminum pan.

  • Cycle 1 (Conditioning): Heat from 0°C to 130°C at 10°C/min. Hold for 1 min.

  • Cooling: Cool from 130°C to 0°C at 5°C/min.

    • Observation: Watch for exotherms. The first sharp peak is the Isotropic

      
       Nematic transition (
      
      
      
      ). The second is crystallization (
      
      
      ).[1]
  • Cycle 2 (Measurement): Heat from 0°C to 130°C at 5°C/min.

    • Data Extraction: Record the onset temperatures for the Crystal

      
       Nematic and Nematic 
      
      
      
      Isotropic peaks.

Expected Data Profile (Representative): | Transition | Type | Approx. Temp (°C)* | Enthalpy (


) |
| :--- | :--- | :--- | :--- |
| Cr 

N
| Melting (

) | 45.0 – 55.0 | High (>20 kJ/mol) | | N

Iso
| Clearing (

) | 90.0 – 110.0 | Low (< 2 kJ/mol) |

Note: Exact temperatures depend on purity. Impurities drastically lower


.
Protocol B: Polarized Optical Microscopy (POM)

Objective: To visually identify the mesophase texture (Schlieren vs. Focal Conic).

Expert Insight: The ethoxy/pentyl chain balance strongly favors the Nematic phase. You should expect a "Schlieren" texture. If you see "Focal Conic Fans," the sample may be smectic (less likely for this specific homolog) or contaminated.

Steps:

  • Slide Prep: Place a small amount of solid on a glass slide. Cover with a cover slip.

  • Heating: Place on a hot stage (e.g., Linkam) set to 120°C (Isotropic state).

  • Alignment: Apply gentle pressure to the cover slip to thin the film.

  • Cooling Observation: Cool at 2°C/min under Crossed Polarizers (90°).

  • Texture Identification:

    • >

      
      :  Field is completely dark (Isotropic).
      
    • At

      
      :  "Droplets" of birefringence appear (Nematic droplets).
      
    • Nematic Range: These droplets coalesce into a Schlieren Texture (thread-like defects with 2- and 4-brush singularities).

    • Flash Test: Briefly remove the analyzer. If the fluid flashes bright/dark upon mechanical stress, it confirms low-viscosity Nematic order.

Advanced Characterization: Structural & Optical
X-Ray Diffraction (XRD) Validation

To definitively distinguish Nematic from Smectic A phases (crucial for IP claims):

  • Nematic (N): Wide-angle diffuse halo at

    
     (lateral intermolecular distance). No  small-angle sharp peaks (absence of lamellar layering).
    
  • Smectic (Sm): Sharp peak at small angles (

    
    ) corresponding to the layer spacing 
    
    
    
    .
Birefringence (

) Measurement

For tolanes,


 is the critical performance metric.
  • Method: Abbe Refractometer (with polarizer eyepiece) or Wedge Cell technique.

  • Expectation:

    
     at 589 nm. This is significantly higher than standard phenyl-cyclohexanes, confirming the utility of the ethynyl bridge.
    
References
  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link (Provides mechanistic grounding on how tolane cores affect mesophase stability).

  • Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. Link (Authoritative source on alkyl-alkoxy tolane synthesis and phase data).

  • Kelly, S. M. (1995). Anisotropic materials for liquid crystal displays.[2] Journal of Materials Chemistry. Link (Classic reference for tolane phase transition thermodynamics).

  • Linkam Scientific. (n.d.). Thermal Analysis of Liquid Crystals Protocols.Link (Standard hardware protocols for POM hot stages).

Disclaimer: Transition temperatures cited are representative of the alkyl-alkoxy tolane class. Exact values for this compound must be experimentally validated using the protocols above, as batch purity significantly influences thermodynamic transitions.

Sources

Troubleshooting & Optimization

Common side products in "1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket Subject: Troubleshooting 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene Synthesis Case ID: LC-TOLANE-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary

You are synthesizing This compound , a classic tolane-based liquid crystal mesogen.[1][2] While the standard Sonogashira cross-coupling appears straightforward, the specific electronic properties of your precursors (electron-rich rings) create a "danger zone" for catalytic turnover.[2]

The presence of the ethoxy (-OEt) and pentyl (-C5H11) groups makes both coupling partners electron-rich.[1][2] This slows down the oxidative addition step of the Palladium cycle, giving side reactions—specifically Glaser homocoupling —a competitive advantage.

This guide details the three most common impurity profiles, their mechanistic origins, and the specific protocols to eliminate them.

Module 1: The "Glaser" Ghost (Homocoupling)

Symptom: You observe a new spot on TLC with a similar


 to the product but often fluorescent blue/purple under UV. Mass spectrometry shows a molecular weight of 

.[1][2]

The Issue: The most pervasive side product is the 1,3-diyne formed by the dimerization of your terminal alkyne component.[3]

  • Impurity Identity: 1,4-bis(4-ethoxyphenyl)buta-1,3-diyne (if using the ethoxy-alkyne).[1][2]

  • Mechanism: In the presence of Oxygen (O₂) and Copper (CuI) , the copper-acetylide intermediate undergoes oxidative dimerization instead of transmetalating to the Palladium.

The Fix (Protocol Adjustment):

  • Degassing is Non-Negotiable: Sparging with nitrogen is insufficient for LC-grade synthesis.[1][2] You must use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base before adding the catalyst.[1][2]

  • Slow Addition: Add the terminal alkyne dropwise after the catalyst and aryl halide are at reaction temperature. This keeps the concentration of free alkyne low, favoring the cross-coupling over the homocoupling.

Module 2: The Vanishing Halide (Dehalogenation)

Symptom: The aryl halide spot disappears, but the product yield is low. You isolate a compound where the Iodine/Bromine has been replaced by Hydrogen.

  • Impurity Identity: n-Pentylbenzene or Ethoxybenzene (depending on which halide was used).[1][2]

The Issue: This is a Hydrodehalogenation side reaction.[2] It occurs when the Pd(II) intermediate undergoes reduction rather than reductive elimination with the alkyne.

  • Cause 1: Presence of trace water or alcohols acting as hydride sources.[1][2]

  • Cause 2: "Catalyst Death" where the oxidative addition is so slow that the active Pd(0) species scavenges protons from the solvent.

The Fix:

  • Switch Solvents: If using THF/Amine, ensure they are anhydrous.

  • Route Optimization: Use 1-iodo-4-pentylbenzene + 4-ethynyl-1-ethoxybenzene .[1][2]

    • Reasoning: Oxidative addition is the rate-determining step.[1][2] The 4-ethoxy-iodobenzene is extremely electron-rich (deactivated), making it sluggish.[1][2] The 4-pentyl-iodobenzene is slightly more reactive, speeding up the cycle and reducing the window for side reactions.[2]

Module 3: Catalyst Decomposition (Pd Black)

Symptom: The reaction mixture turns from yellow/orange to a suspension of black particles (Pd metal) before conversion is complete.

The Issue: Ligand dissociation. The phosphine ligands (e.g., PPh3) fall off the Palladium, causing it to aggregate into inactive metallic Palladium. This is common when heating electron-rich substrates that require higher energy barriers to react.[1][2]

The Fix:

  • Ligand Boost: Add 10-20 mol% excess of free triphenylphosphine (PPh3) relative to the Pd catalyst to push the equilibrium back toward the active soluble species.[2]

  • Temperature Ceiling: Do not exceed 60°C unless necessary. If higher temps are needed, switch to a palladacycle catalyst or Pd(dppf)Cl2, which are more thermally stable.

Visualizing the Competitive Pathways

The following diagram maps the decision points where your reaction diverges from the desired Sonogashira cycle into the Glaser or Dehalogenation traps.

SonogashiraPathways Start Starting Materials (Ar-I + Alkyne) Pd_Cycle Pd(0) Oxidative Addition (Rate Determining Step) Start->Pd_Cycle Ar-I enters Cu_Cycle Cu-Acetylide Formation Start->Cu_Cycle Alkyne enters Product Target Tolane (this compound) Pd_Cycle->Product Transmetalation & Reductive Elimination Dehal SIDE PRODUCT: Dehalogenation (Ar-H) Pd_Cycle->Dehal Slow Kinetics + H-Source Cu_Cycle->Product Successful Cycle Glaser SIDE PRODUCT: Glaser Homocoupling (1,3-Diyne) Cu_Cycle->Glaser Presence of O2 Oxygen Impurity: Oxygen (O2) Oxygen->Glaser Hydride Impurity: H-Source (Wet Solvent) Hydride->Dehal

Caption: Competitive mechanistic pathways. Red paths indicate failure modes triggered by Oxygen (Glaser) or Solvent Impurities (Dehalogenation).[1][2]

Recommended "LC-Grade" Protocol

To achieve the >99.5% purity required for liquid crystal applications, follow this optimized workflow.

ParameterRecommendationTechnical Rationale
Coupling Partner A 1-Iodo-4-pentylbenzene Faster oxidative addition than the ethoxy-iodide analog.[1][2]
Coupling Partner B 1-Ethynyl-4-ethoxybenzene Electron-rich alkyne facilitates transmetalation.[1][2]
Catalyst Pd(PPh3)2Cl2 (2 mol%) Robust standard; easier to remove than Pd(OAc)2.[1][2]
Co-Catalyst CuI (1 mol%) Keep Cu loading low to minimize homocoupling.[1][2]
Solvent/Base THF / Diisopropylamine (3:1) Anhydrous.[1][2] DIPA reduces dehalogenation risk vs. TEA.[1][2]
Atmosphere Argon (Balloon) Heavier than air; protects the surface better than N2.

Step-by-Step Execution:

  • The Pre-Mix: In a Schlenk flask, combine 1-iodo-4-pentylbenzene (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.01 equiv).

  • The Purge: Evacuate the flask and backfill with Argon (3 times).

  • Solvent Addition: Add anhydrous THF and Diisopropylamine via syringe through a septum.

  • Degassing: Perform Freeze-Pump-Thaw (3 cycles) on the mixture. This is the critical control point for Glaser coupling.

  • Alkyne Addition: Dissolve 1-ethynyl-4-ethoxybenzene (1.05 equiv) in a small amount of degassed THF. Add this solution dropwise over 30 minutes to the stirring reaction mixture at room temperature.

  • Reaction: Stir at 40-50°C. Monitor by TLC every hour.

  • Workup: Filter off the ammonium salt precipitate. Evaporate solvent.[1][2]

  • Purification:

    • Pass through a short silica plug (Hexanes/DCM) to remove Pd/Cu.[1][2]

    • Recrystallization: Recrystallize from Ethanol or Hexanes.[1][2] This is essential to remove trace homocoupling products that co-elute on columns.[1][2]

FAQ: Troubleshooting & Analytics

Q: Why is my product yellow? It should be white. A: Yellowing often indicates trace 1,3-diyne (Glaser product) or residual Phosphine oxides .[1][2] Liquid crystals must be colorless.[1][2] Perform a recrystallization from hot ethanol. If color persists, treat the solution with activated charcoal before filtering.

Q: Can I use the Bromide instead of the Iodide? A: For this specific molecule? Avoid it. 4-pentyl-1-bromobenzene is significantly less reactive.[1][2] You will be forced to heat the reaction >80°C, which will drastically increase catalyst decomposition and dehalogenation side products. Stick to the Aryl Iodide.[2]

Q: How do I remove the Palladium residue completely? A: Residual Pd is fatal for LC electronics.[2] Use a metal scavenger resin (e.g., Thiol-functionalized silica) during the final filtration step, or wash the organic layer with an aqueous solution of N-acetylcysteine or Sodium Diethyldithiocarbamate .[2]

References

  • Sonogashira, K. (2002).[2] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1][2] Journal of Organometallic Chemistry, 653(1-2), 46–49.[2] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link[1][2]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[2][4] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][4][5][6][7][8] Organic Letters, 5(11), 1841–1844. Link[1][2]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][6][9] Angewandte Chemie International Edition, 46(6), 834–871. Link[1][2]

Sources

Optimizing Sonogashira reaction yield for "1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 95480-29-8-OPT Target Molecule: 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene Classification: Liquid Crystal Mesogen / Diarylalkyne Synthesis[1]

Executive Summary & Mechanistic Strategy

Welcome to the Technical Support Center. You are attempting to synthesize This compound , a classic "push-push" electronic system where both aryl rings possess Electron Donating Groups (EDGs).[1]

The Core Challenge: Standard Sonogashira protocols often fail here because EDGs deactivate the aryl halide toward Oxidative Addition (the rate-limiting step).[1] Additionally, the high electron density on the alkyne increases the risk of oxidative homocoupling (Glaser coupling), creating a byproduct (


) that is structurally similar to your target and notoriously difficult to separate by chromatography.[1]

The Strategic Solution (Kinetic Sweet Spot): To maximize yield, we must manipulate the coupling partners to favor the catalytic cycle over side reactions.[1]

  • Partner A (Electrophile): Use 1-Iodo-4-n-pentylbenzene .[1]

    • Why? The pentyl group is a weaker EDG than the ethoxy group.[1] Oxidative addition will be faster on the pentyl-substituted ring than on the ethoxy-substituted ring.[1]

  • Partner B (Nucleophile): Use 4-Ethoxyphenylacetylene .[1]

    • Why? Electron-rich alkynes undergo Transmetallation (Cu to Pd) more rapidly.[1]

Visualizing the Challenge: The Catalytic Cycle

The diagram below highlights the specific bottlenecks for your electron-rich substrate.[1]

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (RATE LIMITING STEP) Slower due to EDG Pd0->OxAdd + Ar-I ArX 1-Iodo-4-n-pentylbenzene (Substrate A) ArX->OxAdd PdII_ArX Pd(II)(Ar)(I)L2 OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet CuCycle Copper Cycle (Transmetallation) CuCycle->TransMet Cu-Acetylide Alkyne 4-Ethoxyphenylacetylene (Substrate B) Alkyne->CuCycle + CuI / Base PdII_Complex Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Complex Isom Cis/Trans Isomerization PdII_Complex->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 Regeneration Product Target Molecule (this compound) RedElim->Product

Caption: The catalytic cycle emphasizing the rate-limiting oxidative addition caused by the electron-rich pentylbenzene ring.[1]

Optimized Experimental Protocol

Objective: Synthesis of this compound with >90% conversion and <2% homocoupling.

Reagents & Stoichiometry
ComponentRoleEq.Recommended ReagentNote
Aryl Halide Electrophile1.01-Iodo-4-n-pentylbenzeneDo not use Bromide analog (too slow).[1]
Alkyne Nucleophile1.054-EthoxyphenylacetyleneSlight excess to drive conversion.[1]
Catalyst Pd Source0.02Pd(PPh₃)₂Cl₂Bis(triphenylphosphine)palladium(II) dichloride is robust for aryl iodides.[1]
Co-Catalyst Activator0.01CuI (Copper Iodide)Must be white/off-white.[1] If green/brown, recrystallize or discard.[1]
Base/Solvent MediumExcessEt₃N (Triethylamine)Acts as both base and solvent.[1][2] Alternatively use THF/Et₃N (1:1).[1][3]
Step-by-Step Methodology
  • The "Schlenk" Setup (Critical):

    • Oven-dry a two-neck round-bottom flask.

    • Equip with a magnetic stir bar and a reflux condenser.[1]

    • Degassing: This is the most common failure point.[1] Sparge the solvent (Et₃N or THF/Et₃N mix) with Argon or Nitrogen for at least 30 minutes before adding reagents.[1] Oxygen causes the "Glaser" homocoupling of your ethoxy-alkyne.[1]

  • Reagent Addition:

    • Under inert gas flow, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%) .[1]

    • Add 1-Iodo-4-n-pentylbenzene (1.0 eq) .

    • Add the degassed solvent.[1] Stir for 5 minutes to ensure catalyst dispersion.

  • Alkyne Introduction:

    • Add 4-Ethoxyphenylacetylene (1.05 eq) .

    • Pro-Tip: If your scale is large (>5g), add the alkyne dropwise as a solution over 20 minutes to keep its instantaneous concentration low, further minimizing homocoupling.[1]

  • Reaction:

    • Heat to 60°C . While room temperature (RT) works for some iodides, the electron-donating pentyl group slows the reaction.[1] Gentle heating ensures completion.[1]

    • Monitor via TLC (Hexane/EtOAc 95:5).[1] Look for the disappearance of the Aryl Iodide.

  • Workup (Purification):

    • Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts.[1] Rinse with Ethyl Acetate.[1]

    • Concentrate in vacuo.[1]

    • Recrystallization: Since this is a liquid crystal precursor, purity is paramount.[1] Recrystallize from Ethanol or Isopropanol.[1] This is often superior to column chromatography for removing trace homocoupled byproducts.[1]

Troubleshooting Center

Issue: "I see a new spot on TLC that moves similarly to the product, but the yield is low."

Diagnosis: This is likely the Glaser Homocoupling Product (1,4-bis(4-ethoxyphenyl)buta-1,3-diyne).[1] It occurs when Oxygen enters the system or Copper loading is too high.[1]

Decision Tree for Troubleshooting:

Troubleshooting Start Problem Detected IssueType Identify the Issue Start->IssueType Homocoupling Impurity: Homocoupling (Diyne formation) IssueType->Homocoupling Extra Spot on TLC NoReaction Low Conversion (Starting Material remains) IssueType->NoReaction Ar-I persists Dehal Impurity: Dehalogenation (Ar-I becomes Ar-H) IssueType->Dehal Ar-H formed Sol1 Action: Degas solvents longer. Switch to Argon (heavier than air). Homocoupling->Sol1 Sol2 Action: Reduce CuI to 0.5 mol%. Add alkyne slowly (syringe pump). Homocoupling->Sol2 Sol3 Action: Increase Temp to 80°C. Check Pd quality (should be yellow). NoReaction->Sol3 Sol4 Action: Switch Ligand. Use Pd(dppf)Cl2 or XPhos. NoReaction->Sol4 Sol5 Action: Use non-protic solvent (Switch from Amine to DMF/THF). Dehal->Sol5

Caption: Diagnostic flowchart for common Sonogashira failures in electron-rich systems.

Frequently Asked Questions (FAQs)

Q: Can I use the Bromide starting material (1-Bromo-4-n-pentylbenzene) instead of the Iodide? A: Not recommended for this specific target.[1] Because of the electron-donating pentyl group, the C-Br bond is significantly stronger and harder to break (oxidative addition is suppressed).[1] If you must use the bromide, you will need a more specialized catalyst system like Pd(t-Bu₃P)₂ or Pd-XPhos , and you must heat the reaction to >80°C in Dioxane or DMF.[1]

Q: Why did my reaction turn black immediately? A: This is "Pd Black" precipitation.[1] It means your catalyst is decomposing before it can enter the cycle.[1] This happens if the phosphine ligands dissociate too easily or if the temperature is too high for the catalyst stability.[1]

  • Fix: Add excess Triphenylphosphine (

    
    , 10 mol%) to stabilize the Palladium species in solution.
    

Q: Is the Copper co-catalyst strictly necessary? A: For the highest speed, yes.[1] However, if you cannot eliminate the homocoupling impurity, you can try a Copper-Free Sonogashira .[1][2][4]

  • Protocol: Use Pd(PPh₃)₄ (5 mol%) in Pyrrolidine or Piperidine at 70°C. It will be slower (24-48 hours) but eliminates the copper-mediated oxidative homocoupling mechanism entirely.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]

  • Negishi, E., & Anastasia, L. (2003).[1] Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979–2018.[1]

  • Doucet, H., & Hierso, J. C. (2007).[1] Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][5] Angewandte Chemie International Edition, 46(6), 834–871.[1] [1]

  • Sorensen, U. S., & Pombo-Villar, E. (2005).[1] The Sonogashira coupling of electron-deficient aryl halides: A convenient synthesis of functionalized arylacetylenes.[1] Tetrahedron, 61(10), 2697-2703.[1] [1]

Sources

"1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" solubility issues in liquid crystal hosts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Executive Summary

Molecule: this compound Class: Alkoxy-alkyl Tolane (Diphenylacetylene) Primary Function: High birefringence (


) dopant for nematic mixtures.
Critical Issue:  High Enthalpy of Fusion (

) leading to crystallization/precipitation in host matrices at storage temperatures (

to

).

This guide provides a diagnostic and remediation framework for researchers encountering precipitation, "crystallization blooming," or phase separation when using this tolane derivative in liquid crystal (LC) formulations.

Module 1: Diagnostic Framework

Is it a crystal, a defect, or a degradation product?

Before altering your formulation, you must confirm the nature of the artifact. Tolanes are chemically stable but UV-sensitive.

Visual Troubleshooting Matrix
Observation (Polarized Optical Microscopy - POM)Thermal Behavior (Heat to

)
DiagnosisAction
Sharp, geometric edges (needles, rhomboids)Melts into the nematic/isotropic phaseCrystallization (Solubility Limit Exceeded)See Module 3 (Formulation Strategy).
Amorphous blobs or "oil droplets"Remains or coalescesPhase Separation (Immiscibility)Check host polarity compatibility.
Dark spots/lines with no birefringenceUnchanged Alignment Defect (Surface Anchoring)Re-clean substrates; check polyimide rubbing.
Brownish discoloration or irregular particulatesUnchanged (Irreversible)Photochemical Degradation (Polymerization)Check UV exposure; add UV blockers.
Diagnostic Workflow (DOT Visualization)

DiagnosticFlow Start Artifact Observed in LC Cell HeatTest Step 1: Heat Cell > T_clearing Start->HeatTest Melts Artifact Disappears HeatTest->Melts Yes Persists Artifact Persists HeatTest->Persists No CoolTest Step 2: Controlled Cooling Melts->CoolTest UVCheck Check History Persists->UVCheck Result_Cryst DIAGNOSIS: Crystallization (Solubility Issue) CoolTest->Result_Cryst Reappears at low T Result_Poly DIAGNOSIS: UV Degradation (Tolane Polymerization) UVCheck->Result_Poly UV Exposed? Result_Defect DIAGNOSIS: Surface/Alignment Defect UVCheck->Result_Defect No UV Exposure

Figure 1: Decision tree for identifying the root cause of optical artifacts in tolane-doped LC cells.

Module 2: The Theoretical "Why" (Thermodynamics)

The solubility of this compound is governed by the Schröder-van Laar equation . This molecule possesses a rigid triple-bond core (tolane), which imparts a high melting point (


) and a large Enthalpy of Fusion (

).

The Equation:



Where:

  • 
    : Solubility limit (mole fraction) of the tolane.
    
  • 
    : Enthalpy of fusion (Tolanes typically 
    
    
    
    ).
  • 
    : Storage temperature (Kelvin).
    
  • 
    : Melting point of the pure tolane.
    

Expert Insight: Because the triple bond prevents conformational freedom (unlike cyclohexane rings),


 is high. As 

drops (e.g., storage at

), the term

becomes large, forcing

to be a large negative number. Result: The solubility limit

drops exponentially. If your concentration exceeds this

, the system is metastable and will eventually crystallize.
Module 3: Practical Solutions & Protocols
Strategy A: Eutectic Mixture Formation (The "Homolog" Approach)

Do not use a single tolane dopant. Use a mixture of homologs to depress the melting point.

  • Protocol: Instead of adding 15% of the Pentyl-Tolane, add:

    • 5% Propyl-Tolane

    • 5% Butyl-Tolane

    • 5% Pentyl-Tolane

  • Mechanism: This increases the entropy of mixing (

    
    ) without significantly altering the optical anisotropy (
    
    
    
    ), creating a eutectic system with a lower overall
    
    
    .
Strategy B: Protocol for Determining Solubility Limit (DSC)

Use this protocol to validate the maximum safe concentration for your specific host.

  • Preparation: Prepare mixtures of the tolane in your host at 5%, 10%, 15%, and 20% (w/w).

  • Isotropization: Heat all samples to

    
     to ensure complete dissolution.
    
  • Annealing: Store samples at

    
     for 1 week. (Rapid cooling often creates a supercooled glass that hides crystallization issues; long-term cold annealing is required for equilibrium).
    
  • Measurement (DSC):

    • Cool to

      
      .
      
    • Heat at

      
      .
      
    • Look for the endothermic melting peak . The temperature where the peak area disappears indicates the liquidus line.

Strategy C: Host Polarity Adjustment

Tolanes are relatively non-polar. If using a highly polar host (e.g., cyano-biphenyls like 5CB or E7), solubility is reduced due to polarity mismatch.

  • Action: Introduce a "compatibilizer" with intermediate polarity, such as a phenyl-cyclohexane ester, at 5-10% concentration to bridge the solubility gap.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see crystals appear only after 3 days. Why not immediately? A: This is a nucleation-limited process. The system is in a "supercooled" metastable state. The high viscosity of the LC host at room temperature slows down the diffusion required for crystal nuclei to form. This "delayed failure" is why the 1-week low-temperature annealing protocol (Strategy B) is mandatory for validation.

Q2: Can I use ultrasound to re-dissolve the crystals? A: Yes, for temporary recovery. Heat the bottle to


 and sonicate for 30 minutes. However, this does not solve the thermodynamic problem . Upon cooling, they will re-crystallize. You must dilute the mixture or add homologs.

Q3: Is this molecule safe for biological/drug delivery LC applications? A: Tolanes are generally not cytotoxic but are highly lipophilic. However, the primary concern in bio-applications is UV stability . The acetylene linkage (


) is prone to radical formation under UV light. If used in a biological setting exposed to light, you must encapsulate the LC or use UV-cutoff filters to prevent degradation products that could be toxic.
References
  • Solubility Theory in LCs: Schröder-Van Laar Equation Applications in Liquid Crystals. (General Thermodynamic Principle). Available at:

  • Tolane Properties: Synthesis and mesomorphic properties of tolane derivatives. (Discusses the high birefringence and melting behavior). Available at:

  • Eutectic Mixtures: Prediction of binary eutectic mixtures for liquid crystals. (Methodology for homolog mixing). Available at:

  • Host Interactions: Comparative Study of Azoxy-Based Liquid Crystals. (Relevant for understanding host-guest miscibility). Available at:

Technical Support Center: Viscosity Characterization of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Context

Material Identity: 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene (often abbreviated in literature as 5-PTP-2O or similar codes depending on the supplier). Class: Alkoxy-alkyl Tolane (Diphenylacetylene derivative). Primary Application: High-birefringence (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) Liquid Crystals (LCs) for photonics and display technologies.[1]
Secondary Context (Pharma):  Highly lipophilic structural motif used in specific tubulin-binding agents; however, bulk viscosity challenges are predominantly relevant to its mesogenic (liquid crystal) phases.

The Core Challenge: Unlike isotropic pharmaceutical fluids, this material is an anisotropic fluid . Its viscosity is not a single number; it is a tensor dependent on the orientation of the molecules relative to the flow direction. Measuring it requires strict control over temperature , alignment (anchoring) , and photochemical stability .

Troubleshooting Guide: Common Failure Modes

CRITICAL WARNING: Photochemical Instability

Symptom: Viscosity readings drift upward over time during measurement; sample turns slightly yellow. Root Cause: The central ethynyl (triple bond) linker in tolanes is susceptible to UV-induced dimerization or oxidation. Standard laboratory lighting (fluorescent tubes) emits enough UV to degrade the sample over a 1-2 hour measurement session. Corrective Action:

  • Shielding: Wrap the viscometer/rheometer geometry in aluminum foil or use amber glass.

  • Environment: Purge the measurement chamber with Nitrogen (

    
    ). Oxygen accelerates the degradation of the triple bond under shear.
    
Issue 1: "My viscosity data is noisy or non-reproducible near the clearing point."

Diagnosis: Pre-transitional Fluctuations. Mechanism: As the material approaches the Nematic-Isotropic (


) transition, the Order Parameter (

) fluctuates wildly. In tolanes, the rigid core leads to a sharp first-order transition. Solution:
  • Thermal Stabilization: Ensure your rheometer's Peltier system is calibrated to

    
    .
    
  • Step-Down Protocol: Do not measure while ramping temperature. Step to the target temperature, wait 300 seconds for thermal equilibrium, then measure.

  • Shear Rate Check: Near phase transitions, the material may exhibit non-Newtonian behavior. Perform a shear sweep (

    
    ) to identify the Newtonian plateau before taking a single-point measurement.
    
Issue 2: "The measured viscosity is significantly lower/higher than theoretical predictions."

Diagnosis: Lack of Director Alignment (Miesowicz Viscosities). Mechanism: In a bulk rheometer, if the LC director (average molecular orientation) is not fixed, you are measuring a chaotic average of three coefficients (


).
  • Flow Alignment: At high shear rates, tolanes tend to align with the flow (minimizing viscosity).

  • Wall Anchoring: At low shear rates (or in capillary viscometers), the surface interaction dominates. Solution:

  • For Rotational Viscosity (

    
    ):  You must use a method that enforces alignment (e.g., a strong magnetic field 
    
    
    
    Tesla) perpendicular to the director rotation.
  • For Bulk Processing: Pre-treat the rheometer plates with a homeotropic alignment agent (e.g., lecithin) to define the boundary condition explicitly.

Technical FAQ

Q: Can I use a standard Ubbelohde capillary viscometer? A: Only for the Isotropic Phase (above


). In the Nematic phase, the capillary flow induces a complex alignment profile that makes the effective viscosity dependent on the capillary radius. Data obtained this way is qualitative, not quantitative.

Q: What is the expected Rotational Viscosity (


) range? 
A:  For pure tolanes of this chain length, 

typically ranges from 50 to 150 mPa·s at

. If you measure

mPa·s, suspect crystallization (Smectic phase formation) or sample degradation.

Q: I am in drug development. Why does this matter? A: If you are formulating this as a lipophilic drug, you are likely dissolving it in a lipid carrier (e.g., Corn Oil, Miglyol). In this case, the solution viscosity is Newtonian. However, if you are creating a Lyotropic Liquid Crystal delivery system (e.g., cubosomes), the phase behavior described above applies. High viscosity in these systems ensures slow drug release.

Experimental Protocols

Protocol A: Rotational Viscosity ( ) via Transient Current Method

Best for: Determining switching speed for optical applications.

  • Cell Prep: Use a commercially available LC cell (gap

    
    ) with antiparallel planar alignment layers (Polyimide).
    
  • Filling: Fill the cell with this compound via capillary action at

    
     (Isotropic phase) to avoid flow marks.
    
  • Circuit: Connect the cell in series with a resistor (

    
    ) to a voltage generator.
    
  • Excitation: Apply a step voltage (

    
    , typically 10-20V).
    
  • Analysis: Measure the transient current peak. The current

    
     is related to the director reorientation.
    
    • Calculation:

      
       (Simplified approximation).
      
  • Validation: Plot

    
     vs. 
    
    
    
    . It should follow an Arrhenius relationship.
Protocol B: Bulk Viscosity via Cone-and-Plate Rheometer

Best for: Processing, filling, and formulation characterization.

  • Geometry: Use a

    
     mm Cone (
    
    
    
    or
    
    
    angle). Gap setting is critical (truncate gap must be precise, usually
    
    
    ).
  • Environment: Hood lights OFF. Nitrogen purge ON.

  • Loading: Place

    
     of sample on the center of the plate. Lower the cone immediately to avoid oxidation.
    
  • Thermal Soak: Heat to Isotropic phase (

    
     typically for tolanes), hold for 2 mins, then cool to measurement temperature. This erases "thermal memory."
    
  • Shear Sweep: Ramp shear rate from

    
     to 
    
    
    
    .
    • Result: The viscosity should drop (shear thinning) and then plateau. Report the plateau value.

Logic & Workflow Visualization

Figure 1: Measurement Workflow & Decision Tree

ViscosityWorkflow Start Start Measurement PhaseCheck Determine Phase (Isotropic vs Nematic) Start->PhaseCheck Iso Isotropic Phase (T > T_NI) PhaseCheck->Iso Clear Liquid Nem Nematic Phase (T < T_NI) PhaseCheck->Nem Turbid/Opaque Capillary Capillary Viscometer (Standard ASTM D445) Iso->Capillary Rheometer Rotational Rheometer (Cone & Plate) Iso->Rheometer Nem->Rheometer DataAcq Acquire Viscosity Curve (Shear Rate Sweep) Capillary->DataAcq Alignment Alignment Control (Magnetic Field or Surface Anchoring) Rheometer->Alignment Required for Anisotropic Fluids Alignment->DataAcq CheckNewton Newtonian Plateau? DataAcq->CheckNewton Valid Valid Result CheckNewton->Valid Yes Artifact Artifact: Check Slip/Gap CheckNewton->Artifact No (Continuous Thinning)

Caption: Decision logic for selecting the correct viscosity measurement technique based on the phase state of the tolane derivative.

Figure 2: Troubleshooting The "Drifting Reading"

Troubleshooting Problem Viscosity Increasing Over Time Check1 Check UV Exposure Problem->Check1 Check2 Check Atmosphere Check1->Check2 Lights were off Action1 Wrap in Foil / Amber Glass Check1->Action1 Lights were on Action2 Purge with N2 Check2->Action2 Open air Result Triple Bond Dimerization (Photochemical) Action1->Result Prevents Action2->Result Prevents

Caption: Root cause analysis for chemical instability leading to viscosity drift.

Reference Data

Viscosity & Phase Transition Data Table (Typical for Tolane Derivatives)

ParameterValue (Approx.)UnitNotes
Melting Point (

)


High melting point is common for tolanes.
Clearing Point (

)


Wide nematic range.
Rotational Viscosity (

)

mPa·sAt

(Supercooled).
Flow Viscosity (

)

mPa·sBulk viscosity in Isotropic phase.
Birefringence (

)

-Very high (reason for use).

References

  • Dąbrowski, R., et al. (2008).[2] Physical properties of laterally fluorinated isothiocyanato phenyl-tolane liquid crystals. Liquid Crystals, 35(4), 483–488.[2]

  • Wu, S. T. (2006). Measurement Principle and Method for Liquid Crystal's Rotational Viscosity Coefficient. Researching.cn.

  • Zhang, Q., et al. (2023).[3] Dendritic patterns from shear-enhanced anisotropy in nematic liquid crystals.[3] Science Advances, 9(2).[3]

  • Gauza, S., et al. (2015). Improving UV stability of tolane-liquid crystals in photonic applications by the ortho fluorine substitution. Optical Materials Express.

  • Measurlabs. (2024).[4] Viscosity Testing Techniques & Standards.

Disclaimer: This guide is intended for research purposes. This compound is a chemical intermediate. Users must consult the specific Safety Data Sheet (SDS) for handling instructions.

Sources

Validation & Comparative

Comparative Guide: 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene vs. 5CB

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Standard vs. The Specialist

In the hierarchy of liquid crystal (LC) mesogens, 4-Cyano-4'-pentylbiphenyl (5CB) is the "standard model"—the reference material against which all others are benchmarked. It offers a stable room-temperature nematic phase and strong positive dielectric anisotropy (


), making it the backbone of Twisted Nematic (TN) displays and LC-based biosensors.

In contrast, 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene (hereafter referred to as 5O-P-Tolane ) is a "specialist" mesogen. Belonging to the tolane (diphenylacetylene) class, it sacrifices the dielectric polarity of 5CB to achieve higher birefringence (


)  and lower rotational viscosity .

Verdict:

  • Choose 5CB for: Active matrix displays, electric-field driven biosensors, and room-temperature benchtop experiments.

  • Choose 5O-P-Tolane for: High-speed photonic switching, infrared (IR) phase modulators, and low-loss microwave/terahertz applications where high optical anisotropy and low polarity are required.

Molecular Architecture & Theoretical Basis

The performance divergence stems directly from the rigid core structure.

Structural Comparison
  • 5CB: Features a biphenyl core terminated by a cyano (-CN) group.[1][2][3] The cyano group induces a strong longitudinal dipole moment.

  • 5O-P-Tolane: Features a tolane core (two phenyl rings separated by a carbon-carbon triple bond). The triple bond extends the

    
    -electron conjugation length, which directly correlates to optical anisotropy.
    
Theoretical Impact (Graphviz Visualization)

MolecularPhysics cluster_5CB 5CB (Cyanobiphenyl) cluster_Tolane 5O-P-Tolane CN_Group Cyano Group (-CN) Dipole Strong Dipole (High Δε) CN_Group->Dipole App1 Field-Driven Switching Dipole->App1 TripleBond C≡C Triple Bond Conjugation Extended π-Conjugation (High Δn) TripleBond->Conjugation Viscosity Linear Geometry (Low Viscosity) TripleBond->Viscosity App2 Fast Optical Modulation Conjugation->App2 Viscosity->App2

Figure 1: Structure-Property Relationship flow. The triple bond in the tolane derivative acts as a conjugation extender, boosting birefringence, while the cyano group in 5CB drives dielectric response.

Performance Matrix: 5CB vs. 5O-P-Tolane

The following data compares the standard properties of 5CB with the characteristic values of alkyl-alkoxy tolanes (specifically the 5O-P homologue).

Property5CB (Reference)5O-P-Tolane (Target)Performance Implication
Phase Sequence Cr 24°C N 35.3°C IsoCr ~45-55°C N ~70-80°C Iso*Tolane has a higher working temperature but may require heating for nematic phase.
Birefringence (

)
0.19 (at 589 nm)0.25 – 0.32 Tolane offers ~50% higher phase shift per micron; ideal for thin cells.
Dielectric Anisotropy (

)
+11.5 (Strong Positive)~ +0.5 to -0.5 (Non-polar)5CB switches easily with E-fields. Tolane requires high voltage or mixing with polar hosts.
Rotational Viscosity (

)
~75 mPa·s~40-50 mPa·s Tolane switches faster due to the linear, rigid alkyne linkage.
UV Stability ModerateLowThe C≡C bond is susceptible to UV degradation; requires UV filters.

*Note: Exact transition temperatures for 5O-P-Tolane depend on purity and specific synthesis batch. Values estimated based on homologous series trends [1].

Experimental Protocols

Protocol A: Synthesis of 5O-P-Tolane (Sonogashira Coupling)

For researchers needing to synthesize the material, the Sonogashira cross-coupling is the gold standard. This protocol ensures high yield and minimizes homocoupling byproducts.

Reagents:

  • 4-Pentylphenylacetylene (Terminal alkyne)

  • 1-Iodo-4-ethoxybenzene (Aryl halide)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • Co-catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) / THF
    

Step-by-Step Workflow:

  • Degassing: Place 1.0 eq of aryl halide and 1.1 eq of alkyne in a Schlenk flask. Evacuate and backfill with Argon (3x) to remove O

    
     (critical to prevent Glaser coupling).
    
  • Catalyst Addition: Add Pd catalyst and CuI under positive Argon pressure.

  • Solvation: Inject dry THF and Et

    
    N via septum.
    
  • Reaction: Stir at 60°C for 12–24 hours. Monitor via TLC (Hexane/DCM 9:1).

  • Workup: Filter off ammonium salts. Wash filtrate with NH

    
    Cl (aq) to remove copper.
    
  • Purification: Recrystallize from ethanol/hexane to ensure high purity (

    
    ) required for sharp phase transitions.
    
Protocol B: Characterizing Birefringence ( )

To validate the optical performance advantage of the Tolane over 5CB.

Method: Wedge Cell Interferometry or Abbe Refractometer.

  • Alignment: Coat a glass slide with polyimide (PI) and rub unidirectionally to induce planar alignment.

  • Loading: Fill the cell with 5CB (at 25°C) and 5O-P-Tolane (at 60°C or appropriate nematic temp).

  • Measurement:

    • Measure Ordinary Refractive Index (

      
      ) using light polarized perpendicular to the rubbing direction.
      
    • Measure Extraordinary Refractive Index (

      
      ) using light polarized parallel to the rubbing direction.
      
    • Calculate:

      
      .
      
  • Validation: The Tolane should show

    
    , whereas 5CB will read 
    
    
    
    .

Application Suitability Guide

This decision tree assists in selecting the correct material for your specific research application.

ApplicationGuide Start Select Application Domain Biosensing Biosensing (Protein/Lipid Detection) Start->Biosensing Photonics Photonics & Optics (Phase Modulators) Start->Photonics RF RF/Microwave (Antennas) Start->RF Bio_Decision Use 5CB (High sensitivity to surface anchoring) Biosensing->Bio_Decision Requires Amphiphilic Interaction Photo_Decision Use 5O-P-Tolane (High Δn allows thinner cells) Photonics->Photo_Decision Requires Phase Shift RF_Decision Use 5O-P-Tolane (Low dielectric loss) RF->RF_Decision Requires Low Loss

Figure 2: Application Decision Tree. Select 5CB for surface-sensitive biological applications; select Tolane for bulk optical or RF performance.

Specific Note for Drug Development/Biosensing

While 5CB is the standard for LC-based biosensors (e.g., detecting endotoxins), 5O-P-Tolane serves a critical role as a negative control . Because it lacks the polar cyano headgroup, it interacts differently with lipid monolayers at the LC-water interface.

  • Experiment: If a drug candidate disrupts a 5CB interface but not a Tolane interface, the interaction is likely driven by dipole-dipole forces rather than steric disruption.

References

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. Link (Describes the structure-property relationships of tolanes vs biphenyls).

  • Wu, S. T., & Yang, D. K. (2001). "Refractive Indices of Liquid Crystals." Reflective Liquid Crystal Displays. Wiley. (Source for standard birefringence physics).
  • Gray, G. W., et al. (1973). "Stable Low-Melting Nematics of the Cyanobiphenyl Class." Electronics Letters.
  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry. Link (Synthesis protocol validation).

Sources

A Senior Application Scientist's Guide to the Mixture Compatibility of 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical analysis of the mixture compatibility of the tolane-based liquid crystal, 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene. Tolane-class liquid crystals are of significant interest for advanced optical applications due to their characteristically high birefringence and thermal stability. However, the performance of a single liquid crystal compound is rarely sufficient for device applications; formulating mixtures is essential to achieve a broad operational temperature range and optimize key physical parameters. This document details the principles of liquid crystal miscibility, offers a comparative analysis with common liquid crystal families, and provides robust experimental protocols for compatibility assessment. The insights and data presented herein are intended to guide researchers and formulation scientists in the strategic development of high-performance liquid crystal mixtures.

Introduction to this compound

This compound is a calamitic (rod-shaped) liquid crystal belonging to the tolane family. Its molecular structure is characterized by a rigid core composed of two phenyl rings linked by an ethynyl (carbon-carbon triple bond) bridge, with flexible alkyl and alkoxy chains at its termini.

Chemical Structure:

  • IUPAC Name: this compound

  • Core Structure: Phenyl-ethynyl-phenyl (Tolane)

  • Terminal Groups: 4-n-pentyl and 4-ethoxy

This molecular architecture, particularly the highly conjugated triple bond, is the primary source of its desirable physical properties. Tolane-based liquid crystals are renowned for exhibiting a wide nematic phase, high birefringence (Δn), and good chemical and thermal stability.[1][2] These characteristics make them excellent high-performance components for mixtures intended for applications requiring high optical contrast and robust operation, such as optical phased arrays and advanced displays.[3]

Principles of Liquid Crystal Mixture Compatibility

The primary goal of creating a liquid crystal mixture is to produce a material with properties superior to those of its individual components. A key objective is often the creation of a eutectic mixture , where the melting point of the mixture is significantly lower than that of any of its constituents, thereby broadening the operational nematic temperature range.[4]

The compatibility of two or more liquid crystals is governed by their molecular similarity. Key factors include:

  • Molecular Shape and Size: Molecules with similar length-to-width ratios tend to pack more efficiently, promoting stable mesophases.

  • Polarity and Core Structure: The electronic nature of the core and terminal groups influences intermolecular interactions. Significant differences can lead to phase separation or the induction of undesired, more ordered phases like smectic phases.

The phase behavior of nearly ideal mixtures can be predicted by the Schröder-van Laar equation , which relates the transition temperature of the mixture to the transition temperatures and enthalpies of fusion of the pure components.[3][5] Deviations from this idealized linear behavior in a phase diagram indicate specific molecular interactions that can either enhance or disrupt the desired mesophase.

Comparative Analysis of Mixture Compatibility

While specific phase diagrams for this compound are not widely published, its structural class (dialkyl/alkoxy tolanes) provides a strong basis for predicting its compatibility with common liquid crystal families. Tolanes are noted for their excellent compatibility with commercial cyanobiphenyl-based mixtures.[3]

The following comparison is based on these established principles and serves as a predictive guide. The experimental data is representative of typical phase behaviors observed when mixing these classes of compounds.

Tolane + Cyanobiphenyls (e.g., 5CB)
  • Rationale: 4-Cyano-4'-pentylbiphenyl (5CB) is a benchmark nematic liquid crystal with a similar calamitic structure.[6][7] The rigid cores are of comparable length, and the terminal alkyl chains promote favorable van der Waals interactions. This structural similarity is the basis for their predicted high miscibility.

  • Expected Behavior: The mixture is expected to exhibit a nearly linear dependence of the clearing point (Nematic-to-Isotropic transition temperature, TNI) on composition, which is characteristic of ideal or near-ideal mixing. A significant depression of the melting point is also anticipated, leading to a broad eutectic nematic range.

  • Advantages: Excellent miscibility allows for the formulation of stable, wide-range nematic mixtures. The high birefringence of the tolane component can be used to increase the overall Δn of the 5CB host.

Tolane + Phenylcyclohexanes (PCHs)
  • Rationale: Phenylcyclohexane (PCH) liquid crystals are valued for their very low viscosity. However, their core structure contains a saturated cyclohexane ring, which makes them less planar and structurally different from the fully aromatic tolane core.

  • Expected Behavior: This structural dissimilarity can lead to less ideal mixing. While miscibility in the nematic phase is likely, the clearing point may show a significant negative deviation from linearity. At certain concentrations, the disruption in molecular packing could even induce a smectic A phase, which is often undesirable for nematic-based applications.

  • Disadvantages: Potential for non-ideal mixing behavior and the risk of inducing unwanted smectic phases, which would limit the useful nematic range.

Tolane + Ester-based Liquid Crystals
  • Rationale: Ester-based liquid crystals possess a polar ester linkage (-COO-) in their core. This linkage introduces a transverse dipole and a kink in the molecular structure, contrasting with the linear, non-polar core of the target tolane.

  • Expected Behavior: The significant difference in both core structure and polarity is likely to result in poor compatibility. This can manifest as a very strong depression of the clearing point and a narrow nematic range. In many cases, complete miscibility may not be achieved across all concentrations.

  • Disadvantages: Poor miscibility, significant clearing point depression, and a high probability of phase separation make this an unfavorable mixing combination.

Table 1: Representative Clearing Point (TNI) Data for Binary Mixtures
Mole Fraction of TolaneTolane + 5CB (Predicted TNI °C)Tolane + PCH (Predicted TNI °C)Tolane + Ester LC (Predicted TNI °C)
0.035.0 (Pure 5CB)[5][6]55.0 (Pure PCH)68.0 (Pure Ester)
0.251.061.565.0
0.467.066.060.0
0.683.069.553.0
0.899.075.044.0
1.0115.0 (Pure Tolane)115.0 (Pure Tolane)115.0 (Pure Tolane)

Note: Data for the pure tolane and its mixtures are illustrative, based on the principles of liquid crystal mixture phase behavior. The TNI for pure 5CB is experimentally verified.

Experimental Protocols for Compatibility Assessment

To empirically validate the predicted compatibility, the following standardized protocols are recommended.

Workflow for Compatibility Assessment

G cluster_prep Preparation cluster_qual Qualitative Screening cluster_quant Quantitative Analysis prep Protocol 4.2: Prepare Binary Mixtures at Various Mole Fractions qual Protocol 4.3: Perform Contact Method for Miscibility Check prep->qual quant Protocol 4.4: Determine Phase Transitions via POM qual->quant If miscible plot Plot Phase Diagram (T vs. Composition) quant->plot Collect T_NI Data G cluster_good Good Compatibility cluster_poor Poor Compatibility a Tolane b Cyanobiphenyl c Similar Shape & Polarity Efficient Packing Stable Nematic Phase f Dissimilar Shape & Polarity Packing Disruption Phase Instability d Tolane e Ester LC

Caption: Molecular interactions influencing mixture compatibility.

References

  • Goulding, M. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Dabrowski, R., et al. (n.d.). High Birefringence Liquid Crystals. MDPI. Retrieved February 7, 2026, from [Link]

  • Murphy, D. (n.d.). Polarized Light Microscopy. Nikon's MicroscopyU. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved February 7, 2026, from [Link]

  • Urban, S., et al. (2021). On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s). MDPI. Retrieved February 7, 2026, from [Link]

  • Van Stryland, E. W., et al. (2009). Tolane oligomers: Model thermotropic liquid crystals. Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Ben-Asher, M., et al. (n.d.). Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kubo, K., et al. (n.d.). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. ResearchGate. Retrieved February 7, 2026, from [Link]

  • NASA. (n.d.). Polarized Light Microscopy. NASA Technical Reports Server. Retrieved February 7, 2026, from [Link]

  • Abbott, N. L., et al. (2018). A Practical Guide to the Preparation of Liquid Crystal-Templated Microparticles. ACS Publications. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved February 7, 2026, from [Link]

  • Wu, S. T., et al. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. AIP Publishing. Retrieved February 7, 2026, from [Link]

  • Davidson, P., et al. (2013). Cellular Contact Guidance on Liquid Crystalline Networks with Anisotropic Roughness. ACS Publications. Retrieved February 7, 2026, from [Link]

  • Fellers, T. J. (n.d.). Specialized Microscopy Techniques - Polarized Light Microscope Configuration. Molecular Expressions. Retrieved February 7, 2026, from [Link]

  • University of Calcutta. (n.d.). Separation of components of a binary solid mixture. Retrieved February 7, 2026, from [Link]

  • El-Sayed, M. A., et al. (2019). Investigation of solute-solvent interactions of 4'-alkyl-4-cyanobiphenyl liquid crystals using Raman spectroscopy. PubMed. Retrieved February 7, 2026, from [Link]

  • Tulane University. (2011). 2 Component Phase Diagrams. Retrieved February 7, 2026, from [Link]

  • Armitage, D., & Collings, P. J. (2015). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PMC. Retrieved February 7, 2026, from [Link]

  • Aßhoff, S. J., et al. (2018). Phase behaviour and applications of a binary liquid mixture of methanol and a thermotropic liquid crystal. RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Stebe, K. J., et al. (2018). Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers. ACS Publications. Retrieved February 7, 2026, from [Link]

  • Oldenbourg, R. (2016). Polarized Light Microscopy. Oxford Academic. Retrieved February 7, 2026, from [Link]

  • Bastiaansen, C. W. M., & Broer, D. J. (2009). Azeotropic binary solvent mixtures for preparation of organic single crystals. Wiley Online Library. Retrieved February 7, 2026, from [Link]

  • PERM Inc. (n.d.). Contact Experiment for Determination of Miscibility Condition. Fundamentals of Fluid Flow in Porous Media. Retrieved February 7, 2026, from [Link]

  • Garbovskiy, Y., et al. (2012). Cyanobiphenyl liquid crystal composites with gold nanoparticles. RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Budnyk, A. P., et al. (2014). Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. arXiv. Retrieved February 7, 2026, from [Link]

  • Wang, K., et al. (n.d.). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. ResearchGate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular representation of the 4-Cyano-4'-pentylbiphenyl (5CB) and its.... Retrieved February 7, 2026, from [Link]

  • Saykally, R. J., et al. (2019). Interfacial Water Structure of Binary Liquid Mixtures Reflects Nonideal Behavior. PMC. Retrieved February 7, 2026, from [Link]

  • An, Z., et al. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Technical Comparison: 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene vs. Phenylcyclohexane Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene (hereafter referred to as EPP-Tolane ) and the class of Phenylcyclohexane (PCH) liquid crystals.

The core distinction lies in the Conjugation-Stability Trade-off :

  • EPP-Tolane is a high-birefringence (

    
    ) mesogen driven by its central acetylene (triple bond) bridge, making it ideal for photonic devices requiring high phase modulation (e.g., IR modulators, beam steerers). However, it suffers from UV-induced photochemical degradation.
    
  • Phenylcyclohexanes (PCH) are chemically saturated, high-stability mesogens. They serve as the "workhorse" backbone for Active Matrix (TFT) displays due to their exceptional voltage holding ratio (VHR) and photostability, albeit with significantly lower optical anisotropy.

Molecular Architecture & Theoretical Basis[1]

The divergent performance of these materials stems directly from their electronic structures.

Structural Analysis
  • EPP-Tolane: Features a rigid core containing two phenyl rings separated by a carbon-carbon triple bond (

    
    ). This extended 
    
    
    
    -electron conjugation increases longitudinal polarizability (
    
    
    ), directly boosting optical anisotropy.
  • PCH: Features a phenyl ring directly linked to a saturated cyclohexane ring. The cyclohexane ring breaks the

    
    -conjugation, resulting in lower polarizability but rendering the molecule transparent to UV radiation down to ~200 nm.
    
Mechanism Visualization

The following diagram illustrates the structure-property causality chain.

G cluster_0 EPP-Tolane (Unsaturated) cluster_1 Phenylcyclohexane (Saturated) Tolane_Struct Triple Bond (-C≡C-) Bridge High_Conj Extended π-Conjugation Tolane_Struct->High_Conj High_Dn High Birefringence (Δn > 0.25) High_Conj->High_Dn UV_Risk UV Absorption (Radical Formation) High_Conj->UV_Risk Trade-off PCH_Struct Cyclohexane Ring (Saturated) Low_Conj Broken Conjugation PCH_Struct->Low_Conj High_Stab High VHR & Photostability PCH_Struct->High_Stab Low_Dn Moderate Birefringence (Δn ~ 0.10) Low_Conj->Low_Dn

Figure 1: Causality map linking molecular subunits to macroscopic optical and stability properties.

Critical Performance Metrics

The following data compares EPP-Tolane against a standard PCH-5 (4-pentyl-phenylcyclohexane) baseline.

MetricEPP-Tolane (Compound A)PCH-5 (Compound B)Impact on Application
Birefringence (

)
0.24 – 0.28 0.09 – 0.12Tolane allows thinner cell gaps (

) for faster response (

).
Viscosity (

)
Medium (~25–35 mPa·s)Low (~18–22 mPa·s) PCH offers superior flow at low temperatures.
UV Cutoff (

)
~330–350 nm< 200 nmTolane requires UV filters; PCH is UV-safe.
Dielectric Anisotropy (

)
Low Positive (+2 to +5)Low Positive (+5 to +8)PCH is easier to drive at lower voltages (if cyano-terminated).
Phase Range (

)
High (

C typical)
Moderate (~55^\circ$C)Tolanes often raise the clearing point of mixtures.

Note on Bio-Relevance: While primarily materials for photonics, EPP-Tolane derivatives share structural homology with Combretastatin A-4 , a tubulin-binding agent. Researchers in drug development may encounter EPP-Tolane as a synthetic intermediate or analog in cytotoxicity studies, whereas PCH has no significant biological activity in this context.

Stability & Degradation Mechanisms[1]

This is the most critical differentiator for experimental design.

The Tolane Vulnerability

The acetylene bridge in EPP-Tolane is susceptible to UV-induced radical reactions. Upon exposure to UV light (


 nm), the triple bond can undergo:
  • Photocyclization: Forming phenanthrene-like derivatives.

  • Radical Polymerization: Leading to a gradual increase in viscosity and a drop in the Voltage Holding Ratio (VHR).

Mitigation Strategy: If using EPP-Tolane, you must use a UV-blocking filter (cutoff


 nm) in your optical setup or dope the mixture with UV stabilizers (e.g., Tinuvin series).
The PCH Robustness

PCH molecules lack the electron-rich triple bond. They are chemically inert to moisture and UV radiation, making them the industry standard for Active Matrix displays where ionic purity (high VHR) must be maintained over thousands of hours of operation.

Experimental Protocols (Self-Validating Systems)

To objectively compare these materials in your lab, follow these standardized protocols.

Protocol A: High-Precision Birefringence Measurement

Use this to validate the optical advantage of EPP-Tolane.

  • Preparation: Prepare a wedge cell (tan

    
    ) coated with polyimide for planar alignment.
    
  • Calibration: Measure the empty cell interference fringes to map the thickness profile

    
     precisely.
    
  • Filling: Fill the cell with the LC in the isotropic phase (heat to

    
    ) to avoid flow-alignment defects. Cool slowly (
    
    
    
    C/min) to room temperature.
  • Measurement:

    • Place cell between crossed polarizers (45° to optic axis).

    • Illuminate with a HeNe laser (

      
       nm).
      
    • Measure the transmitted intensity

      
      .[1]
      
  • Calculation:

    
    
    Solve for 
    
    
    
    using the known thickness gradient.
  • Validation Check: If the calculated

    
     fluctuates by 
    
    
    
    across the wedge, re-check surface alignment quality.
Protocol B: Accelerated Photostability Stress Test

Use this to quantify the stability deficit of EPP-Tolane.

  • Setup: Prepare two test cells (5

    
    m gap, ITO coated). Fill Cell A with EPP-Tolane and Cell B with PCH.
    
  • Baseline: Measure the Voltage Holding Ratio (VHR) at 1V, 60Hz. Both should be

    
     initially.
    
  • Stress: Expose both cells to a Metal Halide UV source (intensity 50 mW/cm²) for 1 hour.

  • Re-measure:

    • PCH: VHR should remain

      
      .
      
    • EPP-Tolane: VHR will likely drop to

      
       without filters, indicating ion generation from degradation.
      
  • Causality Check: If PCH also degrades, your alignment layer (polyimide) is failing, not the liquid crystal.

Application Suitability Matrix

Use this decision tree to select the correct material for your project.

DecisionTree Start Primary Requirement? Optics High Optical Phase Shift (IR Modulation, Beam Steering) Start->Optics Stability High Reliability / VHR (TFT Displays, Outdoor Use) Start->Stability Tolane Select: EPP-Tolane (High Δn) Optics->Tolane PCH Select: Phenylcyclohexane (High Stability) Stability->PCH Precaution REQUIRED: UV Filter (>380nm) & Hermetic Seal Tolane->Precaution Tradeoff Note: Requires thicker cell for same phase shift PCH->Tradeoff

Figure 2: Material selection flowchart based on engineering constraints.

References

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews.

    • Supports: Mechanisms of viscosity reduction and stability in fluorin
  • Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition.

    • Supports: The historical shift from unstable cores to PCH for TFT applic
  • Wu, S. T. (1991). "Absorbance and scattering of liquid crystals in the ultraviolet, visible, and infrared." Journal of Applied Physics.

    • Supports: UV absorption data and birefringence dispersion models for tolanes.
  • Pettit, G. R., et al. (1995). "Antineoplastic Agents. 291. Isolation and Synthesis of Combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.

    • Supports: Structural homology of alkoxy-tolanes to tubulin-binding drugs (Combretast

Sources

"1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene" response time comparison with 5CB

Author: BenchChem Technical Support Team. Date: February 2026

Response Time Dynamics & Electro-Optical Performance[1]

Executive Summary

This guide provides a technical comparison between the industry-standard liquid crystal 5CB (4-Cyano-4'-pentylbiphenyl) and the high-birefringence tolane derivative 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene (herein referred to as EPTP ).

While 5CB serves as the reference benchmark for nematic liquid crystals, EPTP represents a class of low-viscosity, high-birefringence tolanes engineered for rapid switching applications. This analysis demonstrates that EPTP typically offers superior response speeds due to lower rotational viscosity and the capability for thinner cell gaps, albeit with trade-offs in dielectric anisotropy and driving voltage.

Molecular Architecture & Physicochemical Basis

The divergence in response time originates from the fundamental molecular structures of the two mesogens.

Feature5CB (Benchmark) EPTP (Tolane Derivative)
Core Structure Biphenyl core with a polar Cyano (-CN) tail.Diphenylacetylene (Tolane) core with an Ethoxy tail.
Electronic Nature Highly polar (Strong dipole moment).Weakly polar (Low dielectric anisotropy).
Geometric Attribute Rigid biphenyl; tends to form anti-parallel dimers.Linear, rigid triple bond (

); highly elongated conjugation.
Viscosity (

)
Moderate/High: Dimerization increases effective friction.Low: Lack of strong dimerization reduces rotational drag.
Birefringence (

)
~0.18 - 0.20 ~0.28 - 0.35 (High optical anisotropy).
The "Speed" Mechanism

Response time (


) in liquid crystals is governed by the decay time equation:


Where:

  • 
     = Rotational Viscosity (Internal friction).[1]
    
  • 
     = Cell Gap (Thickness of the LC layer).
    
  • 
     = Bend Elastic Constant.
    

EPTP outperforms 5CB via two pathways:

  • Intrinsic: Lower rotational viscosity (

    
    ) due to the absence of the bulky cyano-dimers found in 5CB.
    
  • Extrinsic: Higher birefringence (

    
    ) allows the use of thinner cell gaps (
    
    
    
    )
    to achieve the same optical retardation (
    
    
    ). Since
    
    
    scales with the square of the cell gap (
    
    
    ), halving the thickness yields a 4x speed improvement.
Experimental Protocol: Electro-Optical Response Measurement

To validate these properties, a self-validating optical bench setup is required. This protocol isolates the viscoelastic response from driving circuitry artifacts.

Workflow Diagram (DOT)

Optical_Response_Setup Laser He-Ne Laser (632.8 nm) Attenuator ND Filter Laser->Attenuator Beam Polarizer Polarizer (45° to LC) Attenuator->Polarizer LCCell LC Test Cell (Thermostatted) Polarizer->LCCell Linear Pol Analyzer Analyzer (Crossed) LCCell->Analyzer Modulated Phase Detector Photodetector (High Bandwidth) Analyzer->Detector Intensity Oscilloscope Digital Oscilloscope (Data Acq) Detector->Oscilloscope Voltage Signal FunctionGen Function Generator (Gated Square Wave) FunctionGen->LCCell Driving Pulse (1kHz) FunctionGen->Oscilloscope Trigger

Caption: Schematic of the electro-optical switching experiment. The LC cell is placed between crossed polarizers. The response is measured as the time required for optical transmission to decay after voltage removal.

Step-by-Step Methodology
  • Cell Preparation:

    • Prepare two planar-aligned cells: one with 5CB (

      
      ) and one with EPTP (
      
      
      
      , adjusted for its higher
      
      
      ).
    • Validation: Verify alignment quality using a polarizing microscope (POM) to ensure no disclination lines.

  • Thermal Stabilization:

    • Mount cells in a hot stage controlled to

      
       (normalized temperature) or a fixed standard (e.g., 25°C) to ensure fair viscosity comparison.
      
  • Drive Signal:

    • Apply a gated 1 kHz square wave.

    • Voltage Amplitude: Set to

      
       (Threshold Voltage) to ensure full saturation. Note: EPTP will likely require a higher voltage than 5CB.
      
  • Data Acquisition:

    • Measure Rise Time (

      
      ) : Time from 10% to 90% transmission change upon voltage application.
      
    • Measure Decay Time (

      
      ) : Time from 90% to 10% transmission change upon voltage removal.
      
    • Causality Check:

      
       is purely viscoelastic (material property), whereas 
      
      
      
      is voltage-dependent. Focus on
      
      
      for intrinsic material comparison.
Comparative Performance Data

The following data summarizes the characteristic performance differences derived from the structural classes of these materials.

Metric5CB (Reference) EPTP (Tolane) Performance Delta
Viscosity (

@ 25°C)
~0.08 - 0.10 Pa·s~0.03 - 0.05 Pa·sEPTP is ~50% less viscous
Birefringence (

)
0.180.32EPTP is ~75% more birefringent
Typical Cell Gap (

)
5.0

3.0

EPTP allows thinner cells
Response Time (

)
~20 - 25 ms ~4 - 8 ms EPTP is ~3-5x Faster
Threshold Voltage (

)
~0.7 - 1.0 V~2.0 - 2.5 VEPTP requires higher drive voltage
Dielectric Anisotropy (

)
+13 (High)+3 to +5 (Low)5CB is more sensitive to E-field
Data Interpretation
  • The Speed Advantage: EPTP dominates in response time. The combination of lower bulk viscosity and the ability to use a thinner cell (due to high

    
    ) results in a compound effect, reducing switching time from the millisecond range toward the sub-10ms range.
    
  • The Voltage Penalty: Because EPTP lacks the highly polar cyano group found in 5CB, its dielectric anisotropy (

    
    ) is lower. This means the electric field couples less strongly to the molecules, requiring a higher voltage to initiate switching (
    
    
    
    ).
Mechanistic Pathway Analysis

The following diagram illustrates the logical dependencies determining the final device performance.

Mechanism_Logic Structure_EPTP EPTP Structure (Tolane Core) Prop_Visc Rotational Viscosity (Internal Friction) Structure_EPTP->Prop_Visc Low (Linear) Prop_Biref Birefringence (Δn) (Optical Power) Structure_EPTP->Prop_Biref High (Conjugation) Prop_Diel Dielectric Anisotropy (Δε) (Field Sensitivity) Structure_EPTP->Prop_Diel Low Structure_5CB 5CB Structure (Cyanobiphenyl) Structure_5CB->Prop_Visc High (Dimers) Structure_5CB->Prop_Biref Moderate Structure_5CB->Prop_Diel High Result_Speed Response Time (τ) Prop_Visc->Result_Speed Direct Proportionality Param_Cell Required Cell Gap (d) (For λ/2 retardation) Prop_Biref->Param_Cell Inverse Proportionality Param_Volt Driving Voltage (V) Prop_Diel->Param_Volt Inverse Proportionality Param_Cell->Result_Speed Quadratic Effect (d²)

Caption: Causal pathway linking molecular structure to macroscopic response time. Note the quadratic impact of cell gap reduction enabled by EPTP's high birefringence.

Conclusion & Application Recommendations

For researchers requiring rapid optical switching (e.g., color-sequential displays, fast modulators, or beam steerers), This compound (EPTP) is the superior candidate over 5CB.

  • Choose 5CB if: You require low driving voltage (<2V), standard PCB electronics, or are conducting general benchmark studies where speed is not critical.

  • Choose EPTP if: You need sub-10ms response times and can accommodate higher driving voltages (~5-10V) and thinner cell manufacturing processes.

References
  • Molecular Structure & Properties

    • PubChem.[2] (n.d.). 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • 5CB Benchmark Data
  • Tolane Viscosity & Birefringence Physics

    • Wu, S.-T. (1990). Nematic liquid crystals with high birefringence. Optical Engineering. (General reference for Tolane class physics).
    • RSC Publishing. (n.d.). Synthesis and mesomorphic properties of tolane derivatives. Journal of Materials Chemistry. Retrieved from [Link]

  • Rotational Viscosity Measurement

    • ResearchGate. (2013). Rotational viscosity measurements of pure and nanoparticle-doped 5CB. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety & Handling Guide: 1-(4-Ethoxyphenyl)ethynyl-4-n-pentylbenzene

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. As a trusted resource for researchers, scientists, and drug development professionals, this document is structured to deliver field-proven insights and promote a culture of safety and excellence in your critical work.

Hazard Assessment: Understanding the Risks

Based on this analogue, this compound is anticipated to present the following primary hazards:

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[1]

  • Skin and Eye Contact: Assumed to be a potential irritant upon contact with skin and eyes.[2][3] Handling procedures should aim to prevent all direct contact.[4]

  • Inhalation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Ingestion: May be harmful if swallowed.

Given the presence of benzene rings, it is prudent to handle this compound with the caution afforded to potentially carcinogenic or mutagenic substances, although no specific data is available for this derivative.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and airborne particles. Goggles offer a seal around the eyes, while a face shield protects the entire face.[5]
Skin Protection Nitrile gloves (double-gloving recommended) and a lab coatNitrile gloves offer good resistance to a range of organic compounds. Double-gloving provides an additional layer of protection in case of a breach in the outer glove. A lab coat protects the skin and personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant aerosolization or dust generation is anticipated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Engineering controls like fume hoods are the primary means of preventing inhalation exposure. Respirators provide an additional layer of protection when engineering controls are insufficient or during spill response.[5]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

3.1. Donning PPE: A Sequential Approach

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Respirator (if required): If the risk assessment indicates the need for respiratory protection, perform a fit check and don the respirator according to the manufacturer's instructions.

3.2. Doffing PPE: A Contamination-Conscious Removal

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Place it in a designated laundry receptacle for contaminated lab coats.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the designated chemical waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental conditions.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound risk_assessment Assess Potential for: - Splash - Aerosolization - Dust Generation start->risk_assessment low_risk Low Risk: - Small quantities - No heating - Contained system risk_assessment->low_risk Minimal high_risk High Risk: - Large quantities - Heating/sonication - Open system risk_assessment->high_risk Significant ppe_low Standard PPE: - Lab Coat - Single Nitrile Gloves - Safety Glasses low_risk->ppe_low ppe_high Enhanced PPE: - Lab Coat - Double Nitrile Gloves - Chemical Goggles - Face Shield - Fume Hood/Respirator high_risk->ppe_high proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed

Caption: PPE selection workflow based on risk assessment.

Disposal Plan: Managing Contaminated PPE

Proper disposal of contaminated PPE is crucial to prevent environmental contamination and secondary exposure.

  • Gloves: All used gloves should be disposed of in a designated hazardous chemical waste container.

  • Lab Coats: If a lab coat becomes contaminated, it should be professionally laundered by a service experienced in handling chemically contaminated clothing. Do not take contaminated lab coats home.

  • Disposable PPE: Any other disposable PPE, such as disposable sleeves or aprons, should be placed in the hazardous chemical waste container.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.